Product packaging for Mti-31(Cat. No.:CAS No. 1567915-38-1)

Mti-31

Cat. No.: B11928347
CAS No.: 1567915-38-1
M. Wt: 474.6 g/mol
InChI Key: LVPBYQVQBZLDAU-DZIBYMRMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

mTORC 1/2 Inhibitor LXI-15029 is an orally bioavailable inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1;  mTORC1) and rictor-mTOR complex 2 (mTOR complex 2;  mTORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/2 inhibitor LXI-15029 binds to the kinase domain of mTOR and inhibits both mTORC1 and mTORC2, in an ATP-competitive manner. This inhibits mTOR-mediated signaling and leads to both an induction of apoptosis and a decrease in the proliferation of mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in certain tumor cell types. It plays an important role in the PI3K/Akt/mTOR signaling pathway, which is often deregulated in cancer cells and promotes cell growth, survival, and resistance to chemotherapy and radiotherapy.
MTI-31 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N6O3 B11928347 Mti-31 CAS No. 1567915-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1567915-38-1

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

N-methyl-3-[2-[(3S)-3-methylmorpholin-4-yl]-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)pyrido[2,3-d]pyrimidin-7-yl]benzamide

InChI

InChI=1S/C26H30N6O3/c1-16-13-34-11-10-31(16)26-29-23-21(24(30-26)32-19-6-7-20(32)15-35-14-19)8-9-22(28-23)17-4-3-5-18(12-17)25(33)27-2/h3-5,8-9,12,16,19-20H,6-7,10-11,13-15H2,1-2H3,(H,27,33)/t16-,19?,20?/m0/s1

InChI Key

LVPBYQVQBZLDAU-DZIBYMRMSA-N

Isomeric SMILES

C[C@H]1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6

Canonical SMILES

CC1COCCN1C2=NC3=C(C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)C(=N2)N5C6CCC5COC6

Origin of Product

United States

Foundational & Exploratory

MTI-31: A Technical Guide to a Novel Dual mTORC1/mTORC2 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTI-31 (also known as LXI-15029) is a potent and highly selective, orally active, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It effectively targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling pathway.[1][2] Preclinical studies have demonstrated its significant anti-tumor activity across a range of cancer models, including non-small cell lung cancer (NSCLC), breast cancer, renal cancer, and glioma.[1][3] this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth, epithelial-mesenchymal transition (EMT), and metastasis.[4] Furthermore, it has been observed to enhance anti-tumor immunity, suggesting its potential as a multifaceted anti-cancer agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effects by directly binding to the catalytic domain of mTOR kinase, thereby inhibiting its enzymatic activity.[5] This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

Inhibition of mTORC1 Signaling: By inhibiting mTORC1, this compound blocks the phosphorylation of key substrates such as p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] This leads to a reduction in protein synthesis and cell growth.

Inhibition of mTORC2 Signaling: Unlike first-generation mTOR inhibitors (rapalogs), this compound also inhibits mTORC2. This prevents the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation.[5] Inhibition of the mTORC2-Akt axis leads to the modulation of apoptosis-related proteins and contributes to the anti-tumor effects of this compound.

The dual inhibition of mTORC1 and mTORC2 by this compound offers a more complete blockade of the mTOR pathway compared to rapalogs, potentially overcoming the feedback activation of Akt often observed with mTORC1-selective inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueNotes
mTOR Binding Affinity (Kd) 0.20 nM[1][6]
mTOR Kinase Inhibition (IC50) 39 nMIn a LANCE assay with 100 µM ATP.[2]
Selectivity over PI3K Isoforms >5,000-foldCompared to PIK3CA, PIK3CB, and PIK3G.[6]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 for Cell ProliferationNotes
HCC827, PC9, H1975, H1993, A549Non-Small Cell Lung Cancer<1 µmol/L[1]
786-ORenal Cancer≤0.12 µM (for 50% inhibition of mTORC1/2 substrates)
U87MGGlioma≤0.12 µM (for 50% inhibition of mTORC1/2 substrates)
MDA-MB-453Breast Cancer≤0.12 µM (for 50% inhibition of mTORC1/2 substrates)

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelCancer TypeThis compound DosageOutcome
H1975Non-Small Cell Lung Cancer25 mg/kg/day (oral)Inhibition of tumor growth.
U87MGGlioma30 mg/kg/day (oral)Inhibition of tumor growth.
KRAS mutant lung orthotopic xenograftNon-Small Cell Lung Cancer15 mg/kg (oral, with 7.5mg/kg MRTX849)Significant inhibition of tumor growth, reduced angiogenesis and collagen deposition.[1]
KRAS lung cancer modelNon-Small Cell Lung Cancer10, 20, and 40 mg/kg/day (oral)Dose-dependent tumor suppression.[1]
MDA-MB-453Breast Cancer5-40 mg/kg (oral)Efficacious in HER2+/PIK3CAmut and/or PTEN-deficiency models.
786-ORenal Cancer5-40 mg/kg (oral)Efficacious in HER2+/PIK3CAmut and/or PTEN-deficiency models.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and findings from published studies on this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of key mTORC1 and mTORC2 substrates.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K1 (T389), anti-S6K1, anti-p-Akt (S473), anti-Akt, anti-p-4EBP1 (T70), anti-4EBP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line for implantation

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., daily). Administer the vehicle to the control group.

  • Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to determine the efficacy of this compound.

Visualizations

Signaling Pathways

MTI31_mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtor_complexes mTOR Complexes cluster_mti31 Inhibitor cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 MTI31 This compound MTI31->mTORC1 MTI31->mTORC2 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Apoptosis_Regulation Apoptosis Regulation Akt_pS473->Apoptosis_Regulation

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

MTI31_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Culture MTT_Assay MTT Proliferation Assay Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Migration_Assay Cell Migration Assay Cell_Culture->Migration_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Cell_Culture->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model MTI31_Treatment This compound Oral Administration Xenograft_Model->MTI31_Treatment Tumor_Measurement Tumor Volume Measurement MTI31_Treatment->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Tumor Analysis Tumor_Measurement->Ex_Vivo_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising dual mTORC1/mTORC2 inhibitor with potent anti-tumor activity demonstrated in a variety of preclinical cancer models. Its ability to comprehensively block the mTOR signaling pathway, including the rapamycin-resistant mTORC2 complex, suggests it may offer advantages over existing mTOR inhibitors. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Further clinical investigation of this compound in relevant patient populations is warranted.[4]

References

LXI-15029: A Comprehensive Technical Guide to a Novel Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LXI-15029, also known as MTI-31, is a potent and selective, orally bioavailable dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As a critical downstream effector in the PI3K/Akt signaling pathway, mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. LXI-15029 distinguishes itself by its ability to competitively inhibit the kinase activity of both mTORC1 and mTORC2, offering a more comprehensive blockade of mTOR signaling compared to earlier generation inhibitors. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data related to LXI-15029, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

LXI-15029 is a small molecule inhibitor with the chemical formula C26H30N6O3.[1] Its molecular structure is presented below.

Chemical Structure of LXI-15029 (A visual representation of the chemical structure of LXI-15029 would be placed here. Based on the search, a scientific diagram is available in literature[2])

The key physicochemical and pharmacological properties of LXI-15029 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Synonyms This compound[1]
Molecular Formula C26H30N6O3[1]
Molecular Weight 474.57 g/mol [1]
CAS Number 1567915-38-1[1]
Mechanism of Action ATP-competitive dual mTORC1/mTORC2 inhibitor[3][4]
Binding Affinity (Kd for mTOR) 0.20 nM[5]
IC50 (mTOR) 39 nM (in LANCE assay with 100 µM ATP)[5]
Selectivity >5000-fold selectivity for mTOR over PI3K family isoforms[1][5]
Solubility Soluble in DMSO[1]

Mechanism of Action and Signaling Pathway

LXI-15029 exerts its anti-neoplastic activity by directly targeting the kinase domain of mTOR in an ATP-competitive manner.[3][4] This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to the disruption of critical cellular processes that promote tumor growth and survival.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular functions. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of Rheb. The activation of Rheb is essential for the activation of mTORC1. mTORC1 subsequently phosphorylates downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.

mTORC2, on the other hand, is a key regulator of Akt, phosphorylating it at Serine 473, which is required for its full activation. By inhibiting both mTORC1 and mTORC2, LXI-15029 not only blocks the downstream signaling of mTORC1 but also disrupts the feedback loop that can lead to the reactivation of Akt, a common resistance mechanism to mTORC1-specific inhibitors.

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC TSC1/TSC2 Akt->TSC Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits eIF4E until phosphorylated mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Full Activation LXI15029 LXI-15029 LXI15029->mTORC1 LXI15029->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LXI-15029.

Experimental Protocols

The characterization of LXI-15029 involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

In Vitro mTOR Kinase Assay (LANCE® TR-FRET Assay)

The potency of LXI-15029 against mTOR kinase was determined using a LANCE® (Lanthanide Chelate Excite) time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by mTOR.

Objective: To determine the IC50 value of LXI-15029 for mTOR kinase inhibition.

Materials:

  • Recombinant human mTOR enzyme

  • ULight™-labeled substrate (e.g., ULight-p70 S6K)

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • ATP

  • LXI-15029 (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Protocol:

  • Prepare serial dilutions of LXI-15029 in DMSO and then dilute in assay buffer.

  • Add a fixed concentration of mTOR enzyme to each well of the microplate.

  • Add the serially diluted LXI-15029 or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP (e.g., 100 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Eu-labeled anti-phospho-substrate antibody and EDTA.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (ULight™) and 615 nm (Europium).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.

  • Plot the TR-FRET ratio against the log concentration of LXI-15029 and fit the data to a four-parameter logistic equation to determine the IC50 value.

LANCE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: mTOR, Substrate, ATP, LXI-15029 dilutions Start->Prepare_Reagents Dispense_mTOR Dispense mTOR into 384-well plate Prepare_Reagents->Dispense_mTOR Add_Inhibitor Add LXI-15029 or Vehicle Dispense_mTOR->Add_Inhibitor Initiate_Reaction Initiate Reaction: Add Substrate + ATP Add_Inhibitor->Initiate_Reaction Incubate_Kinase Incubate (e.g., 60 min, RT) Initiate_Reaction->Incubate_Kinase Stop_Reaction Stop Reaction: Add Detection Mix (Eu-Ab + EDTA) Incubate_Kinase->Stop_Reaction Incubate_Detection Incubate (e.g., 60 min, RT) Stop_Reaction->Incubate_Detection Read_Plate Read TR-FRET Signal (665nm / 615nm) Incubate_Detection->Read_Plate Analyze_Data Analyze Data: Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for the in vitro mTOR kinase LANCE® TR-FRET assay.

Cell-Based Western Blot Analysis

To confirm the on-target activity of LXI-15029 in a cellular context, Western blot analysis is performed to measure the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Objective: To assess the inhibition of mTORC1 and mTORC2 signaling in cancer cell lines treated with LXI-15029.

Materials:

  • Cancer cell lines (e.g., breast cancer, NSCLC)

  • Cell culture medium and supplements

  • LXI-15029

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-S6K (T389), total S6K, p-Akt (S473), total Akt, p-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

Protocol:

  • Seed cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of LXI-15029 or vehicle control for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Preclinical Efficacy

LXI-15029 has demonstrated significant anti-tumor activity in various preclinical models.

In Vitro Cell Proliferation Assays

The anti-proliferative effects of LXI-15029 have been evaluated in a panel of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Multiple NSCLC modelsNon-Small Cell Lung Cancer<1
Breast Cancer LinesBreast CancerDependent on HER2+ and/or PIK3CAmut status

Data compiled from publicly available sources.[1]

In Vivo Tumor Growth Inhibition

In xenograft models using tumor-bearing mice, orally administered LXI-15029 has shown to inhibit tumor growth at well-tolerated doses. For instance, in multiple non-small cell lung cancer (NSCLC) models, a minimal effective dose (MED) of less than 10 mg/kg was observed.[1]

Clinical Development

A Phase I dose-escalation study of LXI-15029 has been conducted in Chinese subjects with advanced malignant solid tumors. The study evaluated the safety, pharmacokinetics (PK), and preliminary efficacy of the drug.

ParameterFinding
Maximum Tolerated Dose (MTD) 110 mg BID
Dose-Limiting Toxicity (DLT) Grade 3 increased alanine aminotransferase (at 150 mg)
Common Treatment-Related Adverse Events Leukocytopenia, increased ALT/AST, prolonged QT interval, hypertriglyceridemia
Pharmacokinetics (Tmax) Rapidly absorbed, with a median Tmax of 0.68–1.25 hours after a single dose

Data from a Phase I clinical trial.[6]

Conclusion

LXI-15029 is a promising dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action and favorable preclinical and early clinical profiles. Its ability to comprehensively block the mTOR signaling pathway provides a strong rationale for its continued development as a potential therapeutic agent for a range of solid tumors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this and similar targeted therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. LXI-15029 is an investigational compound and its safety and efficacy have not been fully established.

References

Preclinical studies of Mti-31 in solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Studies of MTI-31 in Solid Tumors

Introduction

This compound, also identified as LXI-15029, is a novel, potent, and highly selective dual inhibitor of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2][3] As an ATP-competitive mTOR kinase inhibitor, this compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are pivotal regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention. Preclinical studies have demonstrated the single-agent oral antitumor efficacy of this compound across a range of solid tumor models, including those with resistance to other targeted therapies.[1][3][4] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action of this compound in solid tumors.

Mechanism of Action

This compound exerts its antitumor effects by directly inhibiting the kinase activity of mTOR, with a high degree of selectivity over other kinases such as PI3Kα, PI3Kβ, and PI3Kγ.[2] Its dual inhibition of mTORC1 and mTORC2 allows it to block downstream signaling more comprehensively than mTORC1-selective inhibitors like rapamycin.

Key downstream effects of this compound include:

  • Inhibition of mTORC1: This leads to the reduced phosphorylation of its substrates, S6K1 and 4E-BP1, which in turn suppresses protein synthesis and cell growth.[1][2]

  • Inhibition of mTORC2: This prevents the phosphorylation of AKT at serine 473, a key event for its full activation.[1][2] This action is crucial as it blocks the feedback activation of AKT often seen with mTORC1-only inhibitors.[1]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis, which is linked to the mTORC2-regulated activity of Bim and GSK3.[5]

  • Suppression of PD-L1: In non-small cell lung cancer (NSCLC) models, this compound suppressed programmed death-ligand 1 (PD-L1) expression through an mTORC2/AKT/GSK3β-dependent mechanism, suggesting a role in enhancing antitumor immunity.[1][4]

The following diagram illustrates the signaling pathway targeted by this compound.

MTI31_Pathway growth_factors Growth Factors / Mitogens rtk Receptor Tyrosine Kinase (e.g., EGFR, ALK) growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 akt AKT pip3->akt mtorc1 mTORC1 akt->mtorc1 gsk3b GSK3β akt->gsk3b emt EMT & Metastasis akt->emt mtorc2 mTORC2 mtorc2->akt pS473 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 proliferation Cell Proliferation, Growth, Survival s6k1->proliferation eif4ebp1->proliferation pd_l1 PD-L1 Degradation gsk3b->pd_l1 mti31 This compound mti31->mtorc2 mti31->mtorc1

This compound Signaling Pathway Inhibition.

Quantitative Data Summary

This compound has demonstrated potent activity across various assays and tumor models. The data below is compiled from multiple preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueAssay/ModelReference
Binding Affinity (Kd) 0.20 nMmTOR Binding Assay[2][5]
Enzymatic IC50 39 nMLANCE Assay (mTOR substrate phosphorylation)[2][5]
Selectivity >5,000-foldvs. PI3KCA, PIK3CB, PIK3G[2][5]
Cellular IC50 (U87MG) 0.5 µMCell Growth Assay[1]
Cellular IC50 (NSCLC) <1 µmol/LCell Proliferation Assay[1][4]
Phosphorylation Inhibition (50%) ≤0.12 µMP-AKT(S473), P-S6K1(T389) in 786-O, U87MG, MDA-MB-453 cells[5]
Table 2: In Vivo Antitumor Efficacy
Tumor ModelDosingOutcomeReference
NSCLC Models (various drivers) <10 mg/kg (MED)Potent tumor growth inhibition[1][4]
H1975 NSCLC Xenograft 10, 20, 40 mg/kg/day (oral)Dose-dependent tumor inhibition[3]
U87MG Glioma Xenograft 30 mg/kg/day (oral)Tumor growth inhibition[2]
MDA-MB-453 Breast Cancer Xenograft 40 mg/kg/day (oral)Tumor regression[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Proliferation Assay
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Lines: A panel of cancer cell lines, including NSCLC (e.g., H1975, PC9, H2228), breast cancer (e.g., MDA-MB-453, MDA-MB-231), and glioma (U87MG) were used.[1][5]

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) for a period of 3 to 5 days.[1][5]

    • Cell viability was assessed using standard methods such as the Sulforhodamine B (SRB) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Dose-response curves were generated, and IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis
  • Objective: To measure the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lines: 786-O (renal), U87MG (glioma), and MDA-MB-453 (breast) cells, among others.[5]

  • Methodology:

    • Cells were treated with specified concentrations of this compound for a defined period (e.g., 6 or 48 hours).[1][5]

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., p-AKT S473, p-S6K1 T389, p-4EBP1 T70, p-S6 S235/6).

    • Blots were incubated with secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of orally administered this compound in a living organism.

  • Animal Models: Immunocompromised mice (e.g., nude mice) were used.[1]

  • Methodology:

    • Cancer cells (e.g., H1975, MDA-MB-453) were subcutaneously injected into the flanks of the mice.

    • When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

    • This compound was administered orally, once daily (qd), at specified doses (e.g., 10, 20, 30, or 40 mg/kg).[1][2][3]

    • Tumor volume and body weight were measured regularly (e.g., twice weekly).

    • At the end of the study, tumors were excised for further analysis, such as TUNEL assays for apoptosis.[1]

The general workflow for these preclinical experiments is depicted in the diagram below.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines (NSCLC, Breast, etc.) treatment_vitro Treatment with this compound (Dose-Response) cell_culture->treatment_vitro xenograft Tumor Cell Implantation (Nude Mice) cell_culture->xenograft prolif_assay Proliferation Assay (IC50 Determination) treatment_vitro->prolif_assay wb_assay Western Blot (Target Modulation) treatment_vitro->wb_assay mig_assay Migration Assay treatment_vitro->mig_assay treatment_vivo Oral Administration of this compound xenograft->treatment_vivo tumor_measurement Tumor Growth Measurement treatment_vivo->tumor_measurement ex_vivo_analysis Ex Vivo Analysis (TUNEL, etc.) tumor_measurement->ex_vivo_analysis

General Preclinical Experimental Workflow.

Additional Preclinical Findings

  • Epithelial-Mesenchymal Transition (EMT) and Metastasis: In EGFR-mutant and EML4-ALK-driven NSCLC models, this compound treatment or disruption of mTORC2 reduced cell migration and hematogenous metastasis to the lung.[1][4] It also abrogated morphological and functional characteristics of EMT.[1][4]

  • Brain Metastasis: Disruption of mTORC2 was shown to inhibit the growth of EGFR/T790M-positive tumors in the mouse brain and prolong survival, which correlated with reduced tumor angiogenesis.[1][4]

  • Antitumor Immunity: this compound's ability to suppress PD-L1 and alleviate apoptosis in T cells within a tumor-T cell coculture system suggests it may improve antitumor immunity.[1][4]

Conclusion

The comprehensive preclinical data for this compound (LXI-15029) strongly support its development as a therapeutic agent for solid tumors. Its potent, dual inhibition of mTORC1 and mTORC2 effectively blocks the mTOR signaling pathway, leading to significant antitumor activity in a variety of cancer models, including those with acquired resistance to other targeted agents. The observed effects on cell proliferation, survival, metastasis, and tumor immune evasion highlight the multifaceted regulatory role of mTOR and the therapeutic potential of this compound.[1][4] These promising preclinical findings have warranted clinical investigation, with a first-in-human trial initiated to evaluate its safety and efficacy in patients with cancer.[3]

References

MTI-31: A Dual mTORC1/mTORC2 Inhibitor's Impact on Apoptosis and Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MTI-31, also known as LXI-15029, is a novel and potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase.[1][2][3] As a dual inhibitor, this compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival.[2][3] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on apoptosis and cell cycle progression, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects by binding to the catalytic domain of mTOR kinase, thereby inhibiting the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[3] This dual inhibition leads to a cascade of cellular events that ultimately suppress tumor growth and survival.

Key Molecular Targets and Downstream Effects:

  • mTORC1 Inhibition: Prevents the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[3]

  • mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473, a crucial step for its full activation. This, in turn, inhibits the feedback activation of Akt and affects downstream signaling pathways that regulate cell survival and proliferation.[3]

Effects on Cell Proliferation

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50Reference
U87Glioblastoma0.5 µM[2]
Multiple NSCLC modelsNon-Small Cell Lung Cancer<1 µmol/L[1]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through mechanisms involving the pro-apoptotic protein Bim and the glycogen synthase kinase 3 (GSK3).

Cell Cycle Progression Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in certain cancer cell types. This arrest is associated with the downregulation of key cell cycle regulatory proteins. For instance, in HER2+/PIK3CA mutant breast cancer cells, this compound-induced G0/G1 arrest corresponds with the suppression of cyclin D1 and c-Myc.

Quantitative data detailing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after this compound treatment at various concentrations and time points is not extensively available in the public domain.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

MTI31_mTOR_Pathway MTI31 This compound mTORC1 mTORC1 MTI31->mTORC1 mTORC2 mTORC2 MTI31->mTORC2 S6K1 S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Akt Akt mTORC2->Akt P (S473) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis GSK3b GSK3β Akt->GSK3b P Cell_Survival Cell Survival Akt->Cell_Survival

Figure 1: this compound Inhibition of mTORC1 and mTORC2 Signaling. This diagram illustrates how this compound inhibits both mTORC1 and mTORC2, leading to downstream effects on protein synthesis and cell survival pathways.

MTI31_Apoptosis_Pathway MTI31 This compound mTORC2 mTORC2 MTI31->mTORC2 Akt Akt mTORC2->Akt P GSK3 GSK3 Akt->GSK3 P Bim Bim GSK3->Bim Apoptosis Apoptosis Bim->Apoptosis

Figure 2: this compound Induced Apoptosis Pathway. This diagram shows the proposed pathway for this compound induced apoptosis, involving the modulation of GSK3 activity and the pro-apoptotic protein Bim.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's effects on apoptosis and cell cycle.

Western Blot Analysis for mTOR Pathway Proteins

Objective: To detect the phosphorylation status and total protein levels of key components of the mTOR signaling pathway following this compound treatment.

Workflow:

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Lysis b Protein Quantification a->b c SDS-PAGE b->c d Membrane Transfer c->d e Blocking d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h Detection g->h

Figure 3: Western Blot Experimental Workflow. This diagram outlines the major steps involved in performing a Western blot analysis.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound or vehicle control for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, mTOR, phospho-Akt, Akt, phospho-S6K1, S6K1, phospho-4E-BP1, 4E-BP1, Bim, GSK3β, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Workflow:

Apoptosis_Assay_Workflow a Cell Treatment with this compound b Cell Harvesting a->b c Staining with Annexin V-FITC & PI b->c d Flow Cytometry Analysis c->d

Figure 4: Apoptosis Assay Experimental Workflow. This diagram shows the sequential steps for conducting an apoptosis assay using flow cytometry.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Workflow:

Cell_Cycle_Workflow a Cell Treatment with this compound b Cell Fixation a->b c RNase Treatment & PI Staining b->c d Flow Cytometry Analysis c->d

Figure 5: Cell Cycle Analysis Experimental Workflow. This diagram illustrates the main stages of a cell cycle analysis experiment.

Detailed Steps:

  • Cell Treatment: Expose cells to different concentrations of this compound for specified time periods.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion

This compound is a promising dual mTORC1/mTORC2 inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer models. Its ability to induce G0/G1 cell cycle arrest and apoptosis underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate the quantitative effects of this compound on apoptosis and cell cycle progression across a broader range of cancer types and to optimize its clinical application. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and utilization of this novel mTOR inhibitor.

References

Mti-31: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mti-31 (also known as LXI-15029) is a potent and highly selective, orally active dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] By targeting both complexes, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][4] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, drawing from both preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound is an ATP-competitive mTOR kinase inhibitor. It binds to the catalytic domain of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 (like S6K1 and 4E-BP1) and mTORC2 (like AKT). This dual inhibition is crucial as it not only directly inhibits protein synthesis and cell growth but also blocks the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[3]

Signaling Pathway of this compound Inhibition

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis, Cell Growth, Proliferation Protein Synthesis, Cell Growth, Proliferation S6K1->Protein Synthesis, Cell Growth, Proliferation Promotes 4E-BP1->Protein Synthesis, Cell Growth, Proliferation Inhibits (when unphosphorylated) This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and human clinical trials, demonstrating its suitability for oral administration.

Preclinical Pharmacokinetics

In preclinical studies, this compound has demonstrated oral antitumor efficacy in various cancer models, including non-small cell lung cancer (NSCLC), HER2+/PIK3CAmut breast cancer, and PTEN/VHL-null renal cancer.[4] Effective oral doses in these models ranged from less than 10 mg/kg to 40 mg/kg.[2][4] While specific pharmacokinetic parameters from these preclinical studies are not extensively published, the consistent in vivo efficacy at these oral doses underscores its oral activity.

Clinical Pharmacokinetics

A Phase I dose-escalation study in patients with advanced malignant solid tumors provided detailed pharmacokinetic data for orally administered this compound.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Humans (Cycle 1, Day 1) [3]

Dose (mg BID)Cmax (ng/mL)AUC0-t (ng·h/mL)AUC0-inf (ng·h/mL)Tmax (h)t1/2z (h)
10 (n=3)33.1 ± 14.072.8 ± 30.778.4 ± 35.81.00 (0.50-1.02)3.39 ± 1.25
20 (n=3)59.9 ± 24.3158 ± 73.1163 ± 75.11.00 (1.00-1.02)3.29 ± 0.44
40 (n=3)123 ± 35.4330 ± 117337 ± 1191.02 (0.98-2.00)3.58 ± 0.35
60 (n=4)163 ± 59.8491 ± 200500 ± 2041.01 (0.50-2.00)3.86 ± 0.61
80 (n=4)162 ± 111486 ± 360496 ± 3641.50 (1.00-4.02)3.89 ± 0.69
110 (n=3)275 ± 111913 ± 293927 ± 2951.02 (1.00-2.00)4.31 ± 0.41
150 (n=4)344 ± 1441200 ± 4561220 ± 4611.51 (1.00-2.02)4.41 ± 0.98

Data are presented as mean ± standard deviation for Cmax, AUC0-t, AUC0-inf, and t1/2z, and as median (range) for Tmax.

The data from the clinical trial indicate that this compound is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 1 to 1.5 hours.[3] Both the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, increased with escalating doses, suggesting dose-proportional pharmacokinetics. The terminal half-life (t1/2z) ranged from approximately 3.4 to 4.4 hours across the tested dose levels.[3]

Oral Bioavailability

While a definitive oral bioavailability percentage from preclinical or clinical studies is not publicly available, the pharmacokinetic data strongly support that this compound has good oral bioavailability. The rapid absorption and dose-proportional increase in exposure following oral administration in humans are indicative of efficient absorption from the gastrointestinal tract.[3] Furthermore, the demonstrated efficacy of oral this compound in preclinical animal models at relatively low doses further supports its good oral bioavailability.[4]

Experimental Protocols

Human Pharmacokinetic Study Protocol

Study Design: A Phase I, open-label, dose-escalation study was conducted in patients with advanced malignant solid tumors.[3]

Dosing: this compound was administered orally twice daily (BID) in 28-day cycles. Doses were escalated from 10 mg to 150 mg BID.[3]

Blood Sampling: For pharmacokinetic analysis, blood samples were collected at pre-dose and at multiple time points post-dose on Day 1 and Day 28 of the first cycle.[3]

Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2z, were calculated using non-compartmental analysis.[3]

PK_Workflow cluster_0 Clinical Trial Protocol cluster_1 Sample Analysis & Data Processing cluster_2 Pharmacokinetic Parameter Calculation Patient Enrollment Patient Enrollment Oral Administration of this compound Oral Administration of this compound Patient Enrollment->Oral Administration of this compound Serial Blood Sampling Serial Blood Sampling Oral Administration of this compound->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Concentration-Time Data Concentration-Time Data LC-MS/MS Analysis->Concentration-Time Data Non-Compartmental Analysis Non-Compartmental Analysis Concentration-Time Data->Non-Compartmental Analysis PK Parameters (Cmax, Tmax, AUC, t1/2) PK Parameters (Cmax, Tmax, AUC, t1/2) Non-Compartmental Analysis->PK Parameters (Cmax, Tmax, AUC, t1/2)

Caption: Workflow for the human pharmacokinetic study of this compound.

Conclusion

This compound is a promising, orally active dual mTORC1/mTORC2 inhibitor. Pharmacokinetic data from a Phase I clinical trial demonstrate that it is rapidly absorbed and exhibits dose-proportional exposure in humans. The consistent efficacy observed in preclinical models following oral administration further substantiates its favorable oral bioavailability. These characteristics, combined with its potent and selective mechanism of action, position this compound as a strong candidate for further clinical development in the treatment of various cancers. This comprehensive guide provides a foundational understanding of the pharmacokinetic profile of this compound, which is essential for designing future clinical trials and optimizing its therapeutic potential.

References

Mti-31: A Comprehensive Analysis of Cellular Targets Beyond mTORC1/mTORC2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mti-31, a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes mTORC1 and mTORC2, has demonstrated significant promise in preclinical cancer models. While its on-target effects on the mTOR signaling pathway are well-documented, a comprehensive understanding of its broader cellular interactions is crucial for its clinical development and for identifying potential new therapeutic applications. This technical guide provides a detailed overview of the known cellular targets of this compound, with a specific focus on elucidating targets beyond the canonical mTORC1/mTORC2 axis. This document summarizes key quantitative data, outlines experimental methodologies for target identification, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action.

Introduction: The Role of this compound as a Dual mTORC1/mTORC2 Inhibitor

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many human cancers. This compound has emerged as a highly selective inhibitor of both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR pathway compared to earlier generation inhibitors like rapamycin, which primarily target mTORC1. This dual inhibition effectively abrogates the feedback activation of Akt, a common resistance mechanism to mTORC1-selective inhibitors.

On-Target Effects: this compound's Interaction with the mTOR Pathway

This compound's primary mechanism of action involves the direct inhibition of the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit of both mTORC1 and mTORC2.

Quantitative Analysis of this compound's Potency and Selectivity

The potency and selectivity of this compound for mTOR have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data from published studies.

ParameterValueAssay TypeReference
mTOR Binding Affinity (Kd) 0.20 nMBiochemical Binding Assay[1]
mTOR Kinase Inhibition (IC50) 39 nMLANCE® TR-FRET Assay[1]
mTORC1 Inhibition (p-S6K1 T389) Potent, dose-dependentWestern Blot[1]
mTORC2 Inhibition (p-Akt S473) Potent, dose-dependentWestern Blot[1]
Selectivity over PI3Kα >5000-foldBiochemical Binding Assay[1]
Selectivity over PI3Kβ >5000-foldBiochemical Binding Assay[1]
Selectivity over PI3Kγ >5000-foldBiochemical Binding Assay[1]
This compound's Impact on Downstream mTOR Signaling

By inhibiting both mTORC1 and mTORC2, this compound effectively modulates a wide range of downstream signaling events critical for cancer cell proliferation and survival.

mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream_mTORC1 mTORC1 Downstream cluster_downstream_mTORC2 mTORC2 Downstream Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt_S473 Akt (S473) mTORC2->Akt_S473 Cytoskeleton Cytoskeleton Organization mTORC2->Cytoskeleton S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Mti31 This compound Mti31->mTORC2 Mti31->mTORC1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Survival Cell Survival Akt_S473->Cell_Survival

Figure 1: this compound's inhibition of the mTOR signaling pathway.

Exploring Cellular Targets Beyond mTORC1/mTORC2

While this compound is highly selective for mTOR, its broader cellular effects and potential off-target interactions are of significant interest for a complete understanding of its pharmacological profile.

Kinase Profiling for Off-Target Identification

To investigate the selectivity of this compound against a wider range of kinases, a comprehensive kinase profiling study is a standard approach.

A common method for kinase inhibitor profiling is the KINOMEscan™ competition binding assay. This experimental workflow allows for the quantitative assessment of inhibitor binding to a large panel of kinases.

KINOMEscan_Workflow cluster_preparation Assay Preparation cluster_assay Competition Binding Assay cluster_detection Quantification cluster_analysis Data Analysis Kinase_DNA Kinase-tagged DNA Incubation Incubation of Kinase, Ligand-Phage, and this compound Kinase_DNA->Incubation Ligand_Phage Immobilized Ligand-Phage Ligand_Phage->Incubation Mti31_Sample This compound Sample Mti31_Sample->Incubation Capture Capture on Streptavidin-coated beads Incubation->Capture Washing Washing to remove unbound components Capture->Washing Elution Elution of Phage Washing->Elution qPCR Quantification of Phage by qPCR Elution->qPCR Data_Normalization Data Normalization (% of DMSO control) qPCR->Data_Normalization Hit_Identification Identification of significant binders Data_Normalization->Hit_Identification

Figure 2: Experimental workflow for KINOMEscan™ profiling.

Antiviral Activity of this compound: An mTOR-Dependent Effect?

Recent studies have identified this compound as a potent inhibitor of coronavirus replication, including SARS-CoV-2. This antiviral activity presents a potential new therapeutic avenue for this compound. The mechanism of this antiviral effect is currently under investigation, with a strong likelihood of it being linked to the inhibition of the mTOR pathway.

The mTOR signaling pathway is known to be hijacked by various viruses to facilitate their replication. Viruses can manipulate this pathway to promote protein synthesis, inhibit autophagy (a cellular process that can degrade viral components), and create a favorable environment for their propagation.

Antiviral_Mechanism cluster_virus Coronavirus Infection cluster_effects Pro-viral Effects Virus Coronavirus Host_Cell Host Cell Virus->Host_Cell mTOR_Pathway mTOR Signaling Pathway Host_Cell->mTOR_Pathway activates Protein_Synthesis Increased Viral Protein Synthesis mTOR_Pathway->Protein_Synthesis Autophagy_Inhibition Inhibition of Autophagy mTOR_Pathway->Autophagy_Inhibition Mti31 This compound Mti31->mTOR_Pathway Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication Autophagy_Inhibition->Viral_Replication

Figure 3: Proposed mTOR-dependent antiviral mechanism of this compound.

By inhibiting the mTOR pathway, this compound can likely counteract these pro-viral effects, thereby suppressing viral replication. While an mTOR-independent antiviral mechanism cannot be entirely ruled out without further investigation, the current understanding of virology and mTOR signaling strongly suggests that this compound's antiviral properties are a consequence of its on-target activity.

Broader Biological Effects of this compound

Beyond direct kinase inhibition, the modulation of the mTOR pathway by this compound leads to a cascade of downstream biological effects that contribute to its therapeutic potential. These effects, while stemming from mTOR inhibition, represent important cellular outcomes.

Biological ProcessEffect of this compoundMediated by
Epithelial-Mesenchymal Transition (EMT) InhibitionmTORC1/mTORC2
Metastasis ReductionmTORC1/mTORC2
Angiogenesis InhibitionmTORC1
PD-L1 Expression DownregulationmTORC1/mTORC2
T-cell Apoptosis AlleviationmTORC1/mTORC2

Future Directions and Conclusion

This compound is a highly potent and selective dual inhibitor of mTORC1 and mTORC2 with a well-defined on-target mechanism of action. While comprehensive screening has not revealed significant off-target kinase interactions, the full quantitative data from such studies would be invaluable for a complete understanding of its selectivity profile. The recently discovered antiviral activity of this compound is a promising area for further research, with the current evidence strongly pointing towards an mTOR-dependent mechanism.

For drug development professionals, the high selectivity of this compound is a significant advantage, potentially leading to a better safety profile. For researchers and scientists, this compound serves as a valuable tool to probe the multifaceted roles of the mTOR signaling pathway in both cancer and infectious diseases. Future investigations should focus on obtaining and analyzing detailed kinase selectivity data and further elucidating the precise molecular mechanisms underlying its antiviral effects. This will not only enhance our understanding of this compound but also pave the way for its potential clinical application in a broader range of diseases.

References

Methodological & Application

Mti-31: In Vitro Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mti-31 is a potent and highly selective, orally active dual inhibitor of mTORC1 and mTORC2.[1][2] As a critical regulator of cell growth, proliferation, and metabolism, the mTOR signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target.[3][4][5] this compound demonstrates significant anti-tumor activity in preclinical models, including non-small cell lung cancer (NSCLC), by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis.[6][7] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Parameter Value Assay Condition Reference
Kd (mTOR) 0.20 nMmTOR binding assay[1]
IC50 (mTOR) 39 nMLANCE assay of mTOR substrate phosphorylation (100 µM ATP)[1]
Selectivity >5000-foldOver PIK3CA, PIK3CB, and PIK3G in mTOR binding assays[1]
Cell Proliferation IC50 <1 µmol/LMultiple NSCLC cell models (EGFR/T790M, EML4-ALK, c-Met, or KRAS)[6][7]
mTORC1/2 Substrate Inhibition (IC50) ≤0.12 µM50% inhibition of P-S6K1(T389), P-S6(S235/6), P-4EBP1(T70), and P-AKT(S473) after 6h treatment in 786-O, U87MG, and MDA-MB-453 cells[1]

Signaling Pathway

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition prevents the phosphorylation of key downstream effectors involved in protein synthesis, cell growth, and survival.

Mti31_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT AKT mTORC2->AKT Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis AKT->mTORC1 Survival Survival AKT->Survival Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Mti31 This compound Mti31->mTORC1 Mti31->mTORC2

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

A general workflow for the in vitro evaluation of this compound is outlined below. This workflow starts with assessing the compound's effect on cell viability and proliferation, followed by mechanistic studies to confirm target engagement and downstream effects.

Mti31_Experimental_Workflow cluster_assays In Vitro Assays cluster_readouts Key Readouts A Cell Proliferation Assay (e.g., MTS/MTT) D Determine IC50 values A->D B Western Blot Analysis E Assess phosphorylation of mTORC1/2 substrates (p-AKT, p-S6K1, p-4E-BP1) B->E C Cell Migration Assay (e.g., Transwell) F Quantify cell migration and invasion C->F

References

Application Notes and Protocols: Western Blot Analysis of mTOR Signaling with Mti-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] It forms two distinct multiprotein complexes, mTORC1 and mTORC2, which differ in their components, downstream targets, and sensitivity to rapamycin.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3]

Mti-31 (also known as LXI-15029) is a potent and highly selective, orally active dual inhibitor of both mTORC1 and mTORC2.[4][5] It exhibits a strong binding affinity for mTOR (Kd: 0.20 nM) and demonstrates over 5,000-fold selectivity against related PI3K isoforms.[4][5] this compound has shown significant anti-tumor activity in preclinical models of various cancers, including non-small cell lung cancer, breast cancer, and glioma.[6][7][8]

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the mTOR signaling pathway. The included protocols and data will enable researchers to effectively assess the inhibitory activity of this compound and its impact on downstream signaling events.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on mTOR signaling and cell proliferation in various cancer cell lines.

Table 1: Inhibitory Activity of this compound

ParameterValueReference
mTOR Binding Affinity (Kd)0.20 nM[4][5]
mTOR Kinase Inhibition (IC50)39 nM[4]
mTORC1/2 Inhibition in cellular assays≤120 nM[9]

Table 2: Effect of this compound on Downstream mTOR Signaling in Cancer Cell Lines (6-hour treatment)

Cell LineTarget Protein50% Inhibition Concentration (≤ µM)Reference
786-O (Renal)P-S6K1 (T389)0.12[4]
P-S6 (S235/6)0.12[4]
P-4EBP1 (T70)0.12[4]
P-AKT (S473)0.12[4]
U87MG (Glioma)P-S6K1 (T389)0.12[4]
P-S6 (S235/6)0.12[4]
P-4EBP1 (T70)0.12[4]
P-AKT (S473)0.12[4]
MDA-MB-453 (Breast)P-S6K1 (T389)0.12[4]
P-S6 (S235/6)0.12[4]
P-4EBP1 (T70)0.12[4]
P-AKT (S473)0.12[4]

Table 3: Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineDriver MutationIC50 (µM)Reference
HCC827EGFR<1[10][11]
PC9EGFR<1[10][11]
H1975EGFR/T790M<1[10][11]
H1993c-Met<1[10][11]
A549KRAS<1[10][11]

Signaling Pathways and Experimental Workflow

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 ULK1 ULK1 mTORC1->ULK1 AKT AKT mTORC2->AKT Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth S6K1->Cell Growth 4E-BP1->Protein Synthesis Cell Survival Cell Survival AKT->Cell Survival Autophagy Autophagy ULK1->Autophagy Mti31 This compound Mti31->mTORC1 Mti31->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & this compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sample_prep 4. Sample Preparation for Electrophoresis protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection data_analysis 11. Data Analysis detection->data_analysis

Caption: A stepwise workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Plate the cancer cell line of interest (e.g., 786-O, U87MG, MDA-MB-453) in appropriate cell culture dishes and grow to 70-80% confluency in standard culture media.

  • Serum Starvation (Optional): To observe a more pronounced effect on the mTOR pathway, serum-starve the cells for 1-2 hours prior to treatment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO.[5] Dilute the stock solution to the desired final concentrations in cell culture media. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for the desired duration (e.g., 6 hours).[4] Include a vehicle control (DMSO) in parallel.

  • Cell Lysis: Following treatment, wash the cells twice with ice-cold PBS. Lyse the cells in radioimmunoprecipitation assay (RIPA) lysis buffer supplemented with protease and phosphatase inhibitors.[12] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

Protocol 2: Western Blot Analysis

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-15% gradient or a 7.5% SDS-polyacrylamide gel for larger proteins like mTOR.[13] Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[12] The transfer conditions should be optimized based on the protein of interest (e.g., for mTOR, a high molecular weight protein, a longer transfer time or higher voltage may be necessary).[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[14] Recommended primary antibodies include:

    • Phospho-mTOR (Ser2448)

    • mTOR

    • Phospho-S6K1 (Thr389)

    • S6K1

    • Phospho-S6 (Ser235/236)

    • S6

    • Phospho-4E-BP1 (Thr70)

    • 4E-BP1

    • Phospho-Akt (Ser473)

    • Akt

    • GAPDH or β-actin (as a loading control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step as described in step 6.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphoproteins to the corresponding total protein and then to the loading control.

Conclusion

This compound is a powerful tool for investigating the role of mTOR signaling in cancer and other diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize Western blot analysis to study the mechanism of action of this compound and its impact on the mTORC1 and mTORC2 pathways. Careful optimization of experimental conditions will ensure reliable and reproducible results, contributing to a deeper understanding of mTOR-targeted therapies.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Mti-31 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mti-31 (also known as LXI-15029) is a potent and selective, orally active dual inhibitor of mTORC1 and mTORC2.[1] It has demonstrated significant anti-tumor efficacy in various preclinical mouse models of cancer, including non-small cell lung cancer (NSCLC), breast cancer, and glioma.[1][2] this compound's mechanism of action involves the inhibition of both mTOR complexes, leading to the suppression of downstream signaling pathways crucial for tumor growth, proliferation, and survival.[2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models based on published preclinical studies.

Data Presentation

Table 1: Summary of In Vivo Dosing of this compound in Mouse Models
Cancer ModelMouse StrainThis compound DoseAdministration RouteDosing FrequencyKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)Nude Mice<10 mg/kg (MED)OralDailyPotent inhibition of in vivo tumor growth in multiple NSCLC models (EGFR/T790M, EML4-ALK, c-Met, or KRAS).[2][3]
NSCLC (H1975 tumor model)Nude Mice25 mg/kgOralDailyInhibition of tumor growth.[1]
KRAS Mutant Lung CancerOrthotopic Xenograft Mouse Model10, 20, and 40 mg/kgOralDailyDose-dependent tumor suppression and strong suppression of mTOR biomarker expression over 35 days.
KRAS Mutant Lung CancerOrthotopic Xenograft Mouse Model15 mg/kgOralFor 7 days (in combination with MRTX849)Significantly inhibited tumor growth, reduced tumor angiogenesis and collagen deposition.
HER2+/PIK3CAmut Breast CancerNude Mice5-40 mg/kgOralDailyEfficacious in several tumor models.[1]
Glioma (U87MG tumor model)Nude Mice30 mg/kgOralDailyInhibition of tumor growth.[1]

MED: Minimum Effective Dose

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation of this compound for oral gavage administration in mice.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Sterile water

  • Weighing scale

  • Spatula

  • Conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of this compound needed for the study cohort. For example, for a 25 mg/kg dose in a 20 g mouse, you would need 0.5 mg of this compound per mouse.

  • Prepare the vehicle solution: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can be done by slowly adding the methylcellulose powder to the water while stirring or vortexing to ensure proper dissolution.

  • Prepare the this compound suspension:

    • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

    • Add a small volume of the vehicle to the tube to create a paste.

    • Gradually add the remaining volume of the vehicle to the tube while continuously vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion.

  • Administration via Oral Gavage:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle. The typical administration volume for mice is 100-200 µL.

    • Carefully insert the gavage needle into the mouse's esophagus.

    • Slowly administer the suspension.

    • Monitor the mouse for any signs of distress after administration.

Protocol 2: General Workflow for a Xenograft Efficacy Study

This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest (e.g., H1975 for NSCLC)

  • Female athymic nude mice (4-6 weeks old)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Calipers

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control

Procedure:

  • Cell Culture and Implantation:

    • Culture the cancer cells under standard conditions.

    • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound (prepared as in Protocol 1) to the treatment group via oral gavage at the desired dose and frequency (e.g., daily).

    • Administer the vehicle alone to the control group following the same schedule.

  • Monitoring and Endpoints:

    • Continue to monitor tumor growth and the body weight of the mice throughout the study.

    • The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

Mandatory Visualization

Mti31_Signaling_Pathway Mti31 This compound mTORC1 mTORC1 Mti31->mTORC1 Inhibits mTORC2 mTORC2 Mti31->mTORC2 Inhibits S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates AKT AKT mTORC2->AKT Phosphorylates Proliferation Cell Proliferation & Growth S6K1->Proliferation _4EBP1->Proliferation GSK3b GSK3β AKT->GSK3b Inhibits Survival Cell Survival AKT->Survival Metabolism Metabolism GSK3b->Metabolism

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Mti31_Experimental_Workflow start Start: Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice (Tumor Volume ~100-200 mm³) monitoring->randomization treatment_group Treatment Group: Oral Gavage with this compound randomization->treatment_group control_group Control Group: Oral Gavage with Vehicle randomization->control_group daily_monitoring Daily Monitoring: Tumor Volume & Body Weight treatment_group->daily_monitoring control_group->daily_monitoring endpoint Endpoint Determination daily_monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for Mti-31 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mti-31 (also known as LXI-15029) is a potent, orally active, and highly selective dual inhibitor of mTORC1 and mTORC2.[1][2] It exhibits high selectivity for mTOR kinase with a Kd of 0.2 nM and an IC50 of 39 nM.[1][3] this compound demonstrates over 5,000-fold selectivity for mTOR compared to other PI3K family isoforms.[1][2][3] As a dual inhibitor, this compound effectively blocks the phosphorylation of downstream targets of both mTORC1 (such as S6K1, S6, and 4E-BP1) and mTORC2 (such as Akt at Ser473), making it a valuable tool for studying the mTOR signaling pathway and a potential therapeutic agent in oncology.[1][2] These application notes provide detailed protocols for the solubilization of this compound in DMSO and its use in common cell culture-based assays.

Data Presentation

Table 1: this compound Solubility in DMSO

VendorConcentration (mg/mL)Molar Concentration (mM)Special ConditionsReference
MedChemExpress8.3317.55Ultrasonic, warming, and heat to 60°C required.[1]
Selleck Chemicals95200.18Use fresh, anhydrous DMSO.[3][4]

Table 2: this compound Stock Solution Preparation Examples

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM2.1073 mL10.5363 mL
5 mM0.4215 mL2.1073 mL
10 mM0.2107 mL1.0536 mL

Molecular Weight of this compound: 474.55 g/mol [3][4]

Table 3: Recommended this compound Concentrations for In Vitro Assays

Cell Line(s)Assay TypeEffective Concentration RangeIncubation TimeOutcomeReference
MDA-MB-453 (Breast Cancer)Cell Proliferation0.01 - 100 µM3 daysSignificant inhibition of cell proliferation.[1][2]
786-O (Renal), U87MG (Glioma), MDA-MB-453 (Breast)Western Blot≤ 0.12 µM6 hours50% inhibition of P-S6K1(T389), P-S6(S235/6), P-4EBP1(T70), and P-AKT(S473).[1][2]
Non-Small Cell Lung Cancer (NSCLC) cell linesCell Proliferation< 1 µM (IC50)Not specifiedPotent inhibition of cell proliferation.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound. This compound inhibits both mTORC1 and mTORC2, thereby blocking downstream signaling related to cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Experimental Protocols

1. Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)[3][7][8]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C (optional, based on solubility data)[1]

  • Ultrasonic bath (optional, based on solubility data)[1]

Procedure:

  • Calculate the required mass of this compound: Based on a molecular weight of 474.55 g/mol , to prepare 1 mL of a 10 mM stock solution, 4.7455 mg of this compound is required.

  • Aliquot this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For 4.7455 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the solution thoroughly.

    • If the compound does not fully dissolve, consult the supplier's data sheet. For this compound, warming the solution to 60°C and using an ultrasonic bath may be necessary to achieve complete dissolution, especially at higher concentrations.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

2. Cell Proliferation Assay using this compound

This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay such as MTT or MTS.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-453)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Preparation of this compound dilutions: Prepare a serial dilution of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

  • Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Incubation: Incubate the plate for the desired period (e.g., 3 days).[1][2]

  • Cell Viability Assessment:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound for the specific cell line.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mti31 Prepare this compound Stock (10 mM in DMSO) treatment Treat Cells with this compound (Serial Dilutions) prep_mti31->treatment prep_cells Culture & Seed Cells (e.g., 96-well plate) prep_cells->treatment incubation Incubate (e.g., 6h for WB, 3 days for Proliferation) treatment->incubation wb_analysis Western Blot Analysis (p-Akt, p-S6K, etc.) incubation->wb_analysis Short-term prolif_assay Cell Proliferation Assay (MTT/MTS) incubation->prolif_assay Long-term data_analysis Data Analysis & Interpretation wb_analysis->data_analysis prolif_assay->data_analysis

Caption: In vitro experimental workflow for this compound.

References

Application Notes and Protocols for Cell Viability and Proliferation Assays Using Mti-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mti-31 is a potent and highly selective dual inhibitor of mTORC1 and mTORC2, which are key protein complexes in the mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3] As an ATP-competitive mTOR kinase inhibitor, this compound effectively blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2, making it a valuable tool for cancer research and drug development.[4] These application notes provide detailed protocols for assessing cell viability and proliferation using this compound, along with data presentation and visualization of the associated signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of mTOR, a central regulator of cellular metabolism and growth. By targeting both mTORC1 and mTORC2, this compound provides a more comprehensive blockade of the mTOR pathway compared to rapamycin and its analogs, which primarily inhibit mTORC1.[1][3] Inhibition of mTORC1 by this compound leads to decreased phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[1][3] Simultaneously, inhibition of mTORC2 by this compound prevents the phosphorylation and activation of Akt at serine 473, a critical step for full Akt activation, which in turn affects cell survival and proliferation.[1][3]

This compound Signaling Pathway Diagram

Mti31_Signaling_Pathway cluster_upstream cluster_mTORC cluster_downstream cluster_cellular_response Growth_Factors Growth Factors mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 S6K1 p-S6K1 (T389) mTORC1->S6K1 4EBP1 p-4EBP1 (T70) mTORC1->4EBP1 Akt p-Akt (S473) mTORC2->Akt Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Mti31 This compound Mti31->mTORC1 Mti31->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
Various NSCLC modelsNon-Small Cell Lung Cancer<1[5]
786-ORenal Cancer≤0.12 (for 50% inhibition of mTORC1/2 substrates)[1][3]
U87MGGlioma≤0.12 (for 50% inhibition of mTORC1/2 substrates)[1][3]
MDA-MB-453Breast Cancer≤0.12 (for 50% inhibition of mTORC1/2 substrates)[1][3]
U87Glioma0.5[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.01 to 100 µM).[3]

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Cell Proliferation Assay (Colony Formation Assay)

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates with complete culture medium.

    • Allow cells to attach overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound or a vehicle control.

    • Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. Replace the medium with fresh medium containing this compound every 2-3 days.

  • Colony Staining:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 10-30 minutes.

  • Washing and Drying:

    • Gently wash the wells with water to remove excess stain.

    • Allow the plates to air dry.

  • Colony Quantification:

    • Image the plates.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

    • The plating efficiency and surviving fraction can be calculated to quantify the effect of this compound.

Experimental Workflow Diagrams

MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation mti31_treatment Treat with this compound overnight_incubation->mti31_treatment treatment_incubation Incubate (24-72h) mti31_treatment->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Colony Formation Assay Workflow

Colony_Formation_Workflow start Start seed_cells Seed Low Density of Cells in 6-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation mti31_treatment Treat with this compound overnight_incubation->mti31_treatment long_term_incubation Incubate (7-14 days) (Refresh medium every 2-3 days) mti31_treatment->long_term_incubation wash_pbs Wash with PBS long_term_incubation->wash_pbs fix_colonies Fix with Methanol wash_pbs->fix_colonies stain_colonies Stain with Crystal Violet fix_colonies->stain_colonies wash_water Wash with Water stain_colonies->wash_water dry_plate Air Dry Plate wash_water->dry_plate quantify Image and Quantify Colonies dry_plate->quantify end End quantify->end

Caption: Workflow for the colony formation proliferation assay.

References

Application Notes and Protocols for Immunofluorescence Staining of Mti-31 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mti-31 is a potent and highly selective dual inhibitor of mTORC1 and mTORC2, key complexes in the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is frequently implicated in various cancers.[1][4] this compound exerts its therapeutic effect by inhibiting the phosphorylation of downstream mTOR targets, including S6K1, 4E-BP1, and AKT, thereby arresting the cell cycle and inducing apoptosis.[1][2]

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells.[4][5] This application note provides detailed protocols for immunofluorescence staining of cells treated with this compound to assess its impact on the mTOR signaling pathway. The protocols focus on the analysis of phosphorylated S6 kinase 1 (p-S6K1), phosphorylated AKT (p-AKT), and the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy that is negatively regulated by mTOR.[2][6]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from immunofluorescence analysis of cells treated with this compound. These tables are for illustrative purposes to demonstrate how to present quantitative immunofluorescence data.

Table 1: Quantification of p-S6K1 and p-AKT Fluorescence Intensity

Treatment GroupMean Fluorescence Intensity (p-S6K1) (Arbitrary Units)Percent Decrease vs. Control (%)Mean Fluorescence Intensity (p-AKT) (Arbitrary Units)Percent Decrease vs. Control (%)
Vehicle Control1500 ± 120-2000 ± 180-
This compound (100 nM)600 ± 8060%900 ± 11055%
This compound (500 nM)300 ± 5080%450 ± 6077.5%

Table 2: Quantification of TFEB Nuclear Translocation

Treatment GroupNuclear-to-Cytoplasmic Fluorescence Ratio of TFEBFold Increase vs. ControlPercentage of Cells with Nuclear TFEB (%)
Vehicle Control0.8 ± 0.15-15 ± 5%
This compound (100 nM)2.5 ± 0.43.165 ± 8%
This compound (500 nM)4.2 ± 0.65.385 ± 6%

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate or onto chamber slides at a density that will result in 60-70% confluency at the time of treatment.

  • Cell Culture: Culture cells in appropriate complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).

II. Immunofluorescence Staining Protocol

This protocol describes the indirect immunofluorescence method.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.25% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Secondary Antibody Dilution Buffer: 1% BSA in PBS

  • Primary antibodies (select from Table 3)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Table 3: Recommended Primary Antibodies

Target ProteinHost SpeciesSupplier & Catalog # (Example)Recommended Dilution
Phospho-S6K1 (Thr389)RabbitCell Signaling Technology #92341:100 - 1:400
Phospho-AKT (Ser473)RabbitCell Signaling Technology #40601:50 - 1:200
TFEBRabbitBethyl Laboratories #A303-673A1:200 - 1:1000

Staining Procedure:

  • Fixation: After this compound treatment, gently aspirate the medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer (0.25% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Primary Antibody Dilution Buffer according to the manufacturer's recommendations (see Table 3 for examples). Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Protect from light from this step onwards. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings (e.g., laser power, exposure time, gain) for all samples to allow for quantitative comparisons.

III. Quantitative Image Analysis

Image analysis can be performed using software such as ImageJ or FIJI.

A. Quantification of Fluorescence Intensity (for p-S6K1 and p-AKT):

  • Open the acquired images in ImageJ/FIJI.

  • Split the channels if the image is multichannel.

  • For each cell, draw a region of interest (ROI) around the cell periphery using the freehand selection tool.

  • Go to Analyze > Set Measurements and ensure "Mean Gray Value" and "Integrated Density" are selected.

  • Go to Analyze > Measure to obtain the fluorescence intensity values for the selected cell.

  • To correct for background fluorescence, select a background region with no cells and measure its mean fluorescence intensity.

  • Calculate the Corrected Total Cell Fluorescence (CTCF) using the formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background).

  • Repeat for a significant number of cells per condition (e.g., >50 cells).

  • Calculate the average CTCF for each treatment group and perform statistical analysis.

B. Quantification of TFEB Nuclear Translocation:

  • Open the acquired images in ImageJ/FIJI.

  • Split the channels to separate the TFEB and DAPI signals.

  • Use the DAPI channel to define the nuclear region of interest (ROI). Use Image > Adjust > Threshold to create a binary mask of the nuclei.

  • Use the freehand selection tool to draw an ROI around the entire cell in the TFEB channel.

  • Use the ROI manager to subtract the nuclear ROI from the whole-cell ROI to define the cytoplasmic ROI.

  • Measure the mean fluorescence intensity of TFEB in both the nuclear and cytoplasmic ROIs.

  • Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.

  • Alternatively, count the number of cells with predominantly nuclear TFEB staining versus those with cytoplasmic staining and express this as a percentage of the total cell number.

  • Analyze a significant number of cells per condition and perform statistical analysis.

Mandatory Visualizations

G cluster_0 This compound Inhibition of mTOR Pathway Mti31 This compound mTORC1 mTORC1 Mti31->mTORC1 inhibits mTORC2 mTORC2 Mti31->mTORC2 inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates TFEB TFEB (Cytoplasmic) mTORC1->TFEB phosphorylates (inhibits nuclear translocation) AKT AKT mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation AKT->Proliferation TFEB_N TFEB (Nuclear) TFEB->TFEB_N translocation Autophagy Autophagy & Lysosome Biogenesis TFEB_N->Autophagy

Caption: this compound signaling pathway.

G cluster_1 Immunofluorescence Staining Workflow A 1. Cell Seeding & This compound Treatment B 2. Fixation (4% PFA) A->B C 3. Permeabilization (0.25% Triton X-100) B->C D 4. Blocking (5% BSA) C->D E 5. Primary Antibody Incubation (e.g., anti-pS6K1) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Nuclear Counterstain (DAPI) F->G H 8. Mounting G->H I 9. Imaging & Quantitative Analysis H->I

References

Troubleshooting & Optimization

Optimizing Mti-31 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mti-31 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as LXI-15029, is a potent and highly selective dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Its mechanism of action involves the direct inhibition of the catalytic activity of mTOR, which in turn blocks the phosphorylation of downstream substrates. This leads to the disruption of key cellular processes regulated by the mTOR signaling pathway, including cell growth, proliferation, and survival.[1]

Q2: What is the primary application of this compound in in vitro research?

This compound is primarily utilized in cancer research to investigate the role of the mTOR pathway in various malignancies and to evaluate its potential as a therapeutic agent. It has been studied in several cancer cell lines, including those from non-small cell lung cancer (NSCLC), glioma, and breast cancer.[1]

Q3: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, published data indicates that this compound is effective in the nanomolar to low micromolar range. For instance, it has been shown to inhibit cell proliferation with an IC50 of less than 1 µM in multiple NSCLC models and 0.5 µM in the U87 glioma cell line.[1] In some cellular assays, this compound has been shown to inhibit mTORC1 and mTORC2 function at concentrations as low as ≤120 nM.[1] A 6-hour treatment in representative tumor cell lines demonstrated 50% inhibition of mTORC1 and mTORC2 substrates at concentrations of ≤0.12 µM.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce the solubility of the compound. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of this compound on my cells.

  • Concentration Optimization: The effective concentration of this compound can be cell-line specific. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions from a new aliquot if necessary.

  • Cellular Health: Confirm that the cells are healthy and in the logarithmic growth phase before treatment.

  • Downstream Readouts: Verify the activity of this compound by assessing the phosphorylation status of known mTORC1 and mTORC2 substrates, such as p-S6K1, p-4E-BP1, and p-AKT (Ser473), via Western blot.

Issue 2: I am observing significant cytotoxicity or off-target effects.

  • Concentration and Duration: High concentrations or prolonged exposure to this compound may lead to cytotoxicity. Consider reducing the concentration or the duration of the treatment.

  • Off-Target Effects: While this compound is highly selective for mTOR, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations. A KINOMEscan analysis has demonstrated that this compound exhibits high selectivity for mTOR over other PI3K family kinases. If off-target effects are suspected, consider using a lower concentration or a different mTOR inhibitor with a distinct selectivity profile for comparison.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to mTOR inhibition. It is crucial to establish a therapeutic window for your specific cell line through cytotoxicity assays (e.g., MTT or LDH assay).

Issue 3: I am having trouble with the solubility of this compound.

  • Solvent Quality: Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Working Dilutions: When preparing working dilutions in aqueous media, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity and precipitation. It is advisable to add the this compound stock solution to the culture medium with vigorous vortexing.

Quantitative Data Summary

Cell LineAssay TypeIC50 / Effective ConcentrationTreatment DurationReference
Multiple NSCLC ModelsCell Proliferation< 1 µMNot Specified[3]
U87 GliomaNot Specified0.5 µMNot Specified[1]
786-O, U87MG, MDA-MB-453Substrate Phosphorylation≤ 0.12 µM (for 50% inhibition)6 hours
Various Cancer Cell LinesmTORC1/mTORC2 Function≤ 120 nMNot Specified[1]

Experimental Protocols

Detailed Protocol for a Cell Proliferation (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell proliferation using a colorimetric MTT assay.

Materials:

  • This compound

  • Target cells in culture

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should be included.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Detailed Protocol for Western Blot Analysis of mTOR Pathway Inhibition

This protocol outlines the steps to analyze the phosphorylation status of key mTORC1 and mTORC2 substrates following this compound treatment.

Materials:

  • This compound

  • Target cells in culture

  • Complete culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-p-AKT (Ser473), anti-AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of this compound.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 AKT->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 4E_BP1 p-4E-BP1 mTORC1->4E_BP1 AKT_p p-AKT (Ser473) mTORC2->AKT_p Mti_31 This compound Mti_31->mTORC1 Mti_31->mTORC2 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E_BP1->Cell_Growth 4E_BP1->Protein_Synthesis Cell_Survival Cell Survival AKT_p->Cell_Survival Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Stock_Solution 2. Prepare this compound Stock Solution (DMSO) Cell_Culture->Stock_Solution Dose_Response 3. Dose-Response (Determine IC50) Stock_Solution->Dose_Response Treatment 4. Treat Cells with Optimal this compound Conc. Dose_Response->Treatment Proliferation_Assay 5a. Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Western_Blot 5b. Western Blot (p-S6K1, p-AKT, etc.) Treatment->Western_Blot Data_Analysis 6. Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Potential off-target effects of Mti-31 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mti-31 in cellular assays, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound? A1: this compound is a potent, orally active, and highly selective dual inhibitor of the mechanistic target of rapamycin (mTOR), targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] It acts as an ATP-competitive inhibitor of the mTOR kinase domain.[3]

Q2: How selective is this compound for mTOR? A2: this compound is highly selective for mTOR. In binding assays, it demonstrated a dissociation constant (Kd) of 0.20 nM for mTOR and showed over 5,000-fold selectivity against related PI3K family isoforms such as PIK3CA, PIK3CB, and PIK3G.[1][2][4] A broad kinase screen (KINOMEscan) against 98 kinases at a high concentration (1000 nM) also indicated high selectivity.[3]

Q3: What are the known on-target effects of this compound in cells? A3: this compound treatment leads to a dose-dependent inhibition of substrates for both mTORC1 and mTORC2. This includes the dephosphorylation of key downstream effectors such as P-S6K1(T389), P-S6(S235/6), P-4EBP1(T70) (mTORC1 substrates), and P-AKT(S473) (an mTORC2 substrate).[1][5] Consequently, this compound potently inhibits cell proliferation and can induce apoptosis.[1][5]

Q4: What are potential off-target effects and how can I assess them? A4: While this compound is highly selective, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[6] Potential off-target effects could manifest as unexpected cellular phenotypes or modulation of signaling pathways unrelated to mTOR. To assess this, it is recommended to perform a broad kinase profiling screen, use the lowest effective concentration of this compound, and include appropriate controls, such as a structurally unrelated mTOR inhibitor or siRNA/shRNA knockdown of mTOR, to confirm that the observed phenotype is on-target.[7][8]

Troubleshooting Guide

Q1: I'm observing cell death at concentrations much lower than the reported IC50 for proliferation. Is this an off-target effect? A1: This could be due to several factors. First, ensure your cell line is not exceptionally sensitive to mTOR inhibition. Some cell lines with dysregulated mTOR pathways can show high sensitivity.[4] Second, verify the accuracy of your cell viability assay. Assays like MTT can be confounded by changes in cellular metabolism or drug off-target effects on oxidoreductases, potentially leading to an underestimation of viability.[9] It is advisable to confirm results with a non-metabolic assay, such as trypan blue exclusion or a cell counting method.

Q2: My Western blot results show incomplete inhibition of P-AKT(S473) even at high this compound concentrations. Why? A2: Incomplete inhibition of the mTORC2 substrate P-AKT(S473) could indicate several possibilities. Ensure the antibody is specific and validated. Also, consider the treatment duration; a 6-hour treatment has been shown to be effective.[1] There might be feedback loops or alternative pathways activating AKT in your specific cell model that are independent of mTORC2. To confirm this compound is active, always probe for mTORC1 substrates like P-S6K1, which are typically very sensitive to the inhibitor.

Q3: I see a phenotype (e.g., change in cell morphology) that is not typically associated with mTOR inhibition. How do I confirm if it's an on-target or off-target effect? A3: This is a critical question when working with any inhibitor. The best approach is to perform a rescue or validation experiment. Use a different tool to inhibit the target, such as siRNA or shRNA against mTOR. If you observe the same phenotype after mTOR knockdown, the effect is likely on-target. If the phenotype is absent with genetic knockdown but present with this compound, it suggests a potential off-target effect that warrants further investigation, possibly through proteomic or transcriptomic analysis.

Quantitative Data Summary

The following tables summarize key quantitative metrics for this compound based on published literature.

Table 1: Binding Affinity and Enzymatic Inhibition

ParameterValueAssay ConditionsReference
Kd (mTOR) 0.20 nMmTOR Binding Assay[1][2][4]
IC50 (mTOR) 39 nMLANCE Assay (100 µM ATP)[1][4][5]

Table 2: Cellular Activity in Representative Cell Lines

Cell LineAssay TypeEndpointValue (approx.)Reference
786-O (Renal)Western Blot50% Inhibition (P-AKT, P-S6K1)≤ 0.12 µM[1][5]
U87MG (Glioma)Western Blot50% Inhibition (P-AKT, P-S6K1)≤ 0.12 µM[1][5]
MDA-MB-453 (Breast)Western Blot50% Inhibition (P-AKT, P-S6K1)≤ 0.12 µM[1][5]
Multiple NSCLC LinesProliferationIC50< 1 µM[10][11]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to verify the on-target activity of this compound by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

  • Cell Seeding and Treatment: Plate cells (e.g., 786-O, U87MG) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 6 hours in standard growth medium.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • P-S6K1 (T389)

      • Total S6K1

      • P-AKT (S473)

      • Total AKT

      • GAPDH or β-Actin (loading control)

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Visualize bands using an ECL detection reagent and an imaging system. A dose-dependent decrease in the phosphorylated forms of S6K1 and AKT should be observed.

Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion

This method directly measures cell viability by assessing membrane integrity, avoiding potential artifacts from metabolic assays.[9]

  • Cell Seeding and Treatment: Plate cells in 12-well plates. After 24 hours, treat with various concentrations of this compound for the desired duration (e.g., 72 hours).

  • Cell Harvesting: Aspirate the media, wash once with PBS, and add 200 µL of trypsin to each well. Incubate until cells detach.

  • Cell Staining: Resuspend detached cells in 800 µL of complete media. Take a 50 µL aliquot of the cell suspension and mix it with 50 µL of 0.4% Trypan Blue stain.

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula:

    • % Viability = (Number of Viable Cells / Total Number of Cells) * 100

Visualizations

Mti31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P-S473 S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1_4EBP1->Proliferation Mti31 This compound Mti31->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Off_Target_Workflow A Unexpected Phenotype Observed with this compound Treatment B Is the phenotype consistent across multiple cell lines? A->B B->A No (Cell-specific effect) C Perform Target Validation B->C Yes D Use siRNA/shRNA to Knockdown mTOR C->D E Use Structurally Unrelated mTOR Inhibitor C->E F Does Genetic Knockdown Recapitulate Phenotype? D->F E->F G Phenotype is Likely ON-TARGET F->G Yes H Phenotype is Likely OFF-TARGET F->H No I Investigate Further: - Kinase Profiling - Proteomics H->I

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic Start Problem: Unexpected Result in Cellular Assay Q1 Is the this compound concentration within the effective range? (e.g., < 1 µM) Start->Q1 A1_Yes Check Assay Validity Q1->A1_Yes Yes A1_No High concentration may induce off-target effects. Perform dose-response. Q1->A1_No No Q2 Is the assay metabolic? (e.g., MTT, MTS) A1_Yes->Q2 A2_Yes Confirm with a non-metabolic assay (e.g., Trypan Blue, CellTiter-Glo) Q2->A2_Yes Yes A2_No Check Reagents & Controls Q2->A2_No No Q3 Are positive/negative controls behaving as expected? A2_No->Q3 A3_Yes Result may be a genuine, cell-specific biological effect. Proceed to target validation. Q3->A3_Yes Yes A3_No Troubleshoot experimental setup: reagents, antibodies, cell passage. Q3->A3_No No

Caption: Logic diagram for troubleshooting unexpected assay results.

References

Technical Support Center: Overcoming Mti-31 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dual mTORC1/mTORC2 inhibitor, Mti-31.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as LXI-15029) is a potent and selective, orally active dual inhibitor of mTORC1 and mTORC2.[1][2] As an ATP-competitive inhibitor, it blocks the kinase activity of mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] By inhibiting both mTORC1 and mTORC2, this compound prevents the phosphorylation of downstream substrates, including S6K1, 4E-BP1 (mTORC1 targets), and AKT at serine 473 (an mTORC2 target).[2][3] This dual inhibition can lead to more comprehensive suppression of the PI3K/Akt/mTOR signaling pathway compared to rapalogs, which only allosterically inhibit mTORC1.

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those with dysregulated mTOR signaling. This includes models of non-small cell lung cancer (NSCLC) with EGFR, EML4-ALK, c-Met, or KRAS mutations, as well as breast cancer, renal cancer, and glioma cell lines.[1][3][5] It has shown efficacy in models resistant to tyrosine kinase inhibitors (TKIs).[5][6]

Q3: What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, resistance to dual mTORC1/mTORC2 inhibitors can arise through several mechanisms. These may include:

  • Activation of alternative signaling pathways: Upregulation of parallel pathways, such as the MAPK/ERK pathway, can compensate for mTOR inhibition and promote cell survival.

  • Mutations in the mTOR gene: Alterations in the drug-binding site of mTOR could potentially reduce the efficacy of this compound.

  • Overexpression of anti-apoptotic proteins: Increased levels of proteins like Bcl-2 can render cells resistant to apoptosis induced by mTOR inhibitors.

  • Phenotypic changes: A shift from an epithelial to a mesenchymal-like state (EMT) or vice versa (MET) has been implicated in resistance to targeted therapies. One study on a similar peptide, MTI-101, showed that acquired resistance was associated with a shift to a MET phenotype.

Q4: How can I determine if my cancer cell line has become resistant to this compound?

A4: Resistance to this compound can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. This is typically determined using a cell viability assay (e.g., MTT or CellTiter-Glo). A resistant phenotype is often characterized by a rightward shift in the dose-response curve, indicating that higher concentrations of the drug are required to inhibit cell growth.

Troubleshooting Guide

This guide provides potential solutions for common issues encountered when working with this compound.

Problem Possible Cause Suggested Solution
Decreased this compound efficacy in my cell line over time. Development of acquired resistance.- Confirm Resistance: Perform a dose-response experiment to compare the IC50 of the suspected resistant cells to the parental line. An increase of several-fold in the IC50 value suggests acquired resistance.- Investigate Resistance Mechanisms: Use Western blotting to check for reactivation of downstream mTOR signaling (p-S6K, p-4EBP1, p-AKT) or activation of compensatory pathways (e.g., p-ERK).- Consider Combination Therapy: Explore synergistic combinations with inhibitors of potential escape pathways (see "Strategies to Overcome this compound Resistance" below).
High variability in cell viability assay results. Inconsistent cell seeding, uneven drug distribution, or issues with the assay protocol.- Optimize Cell Seeding: Ensure a uniform single-cell suspension and consistent cell number per well.- Proper Drug Dilution: Prepare fresh drug dilutions for each experiment and ensure thorough mixing in the culture medium.- Standardize Assay Protocol: Follow a validated protocol for your chosen cell viability assay, paying close attention to incubation times and reagent addition.
Unexpected cell morphology changes after this compound treatment. This compound can induce changes related to cell cycle arrest, apoptosis, or epithelial-mesenchymal transition (EMT).- Analyze Cell Cycle: Use flow cytometry with propidium iodide staining to determine if this compound is causing cell cycle arrest in a specific phase (e.g., G1).- Assess Apoptosis: Perform an Annexin V/PI apoptosis assay to quantify the percentage of apoptotic cells.- Investigate EMT Markers: Use Western blotting or immunofluorescence to examine the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).
Difficulty in detecting changes in mTOR pathway phosphorylation by Western blot. Suboptimal antibody, incorrect lysis buffer, or timing of protein extraction.- Use Validated Antibodies: Select antibodies that are well-characterized for detecting the phosphorylated and total forms of mTOR, AKT, S6K, and 4E-BP1.- Optimize Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.- Determine Optimal Timepoint: Perform a time-course experiment to identify the timepoint of maximal pathway inhibition after this compound treatment.

Strategies to Overcome this compound Resistance

Combination therapy is a promising approach to overcome resistance to this compound. By targeting a compensatory signaling pathway or a different cellular process, a synergistic effect can be achieved, leading to enhanced cancer cell killing.

Co-inhibition of the MAPK/ERK Pathway
  • Rationale: Inhibition of the PI3K/Akt/mTOR pathway can lead to the activation of the MAPK/ERK pathway as a compensatory survival mechanism.

  • Approach: Combine this compound with a MEK inhibitor (e.g., Trametinib) or an ERK inhibitor.

  • Expected Outcome: Synergistic inhibition of cell proliferation and induction of apoptosis by blocking two key survival pathways.

Combination with other mTOR Inhibitors
  • Rationale: Combining this compound with a first-generation mTOR inhibitor (rapalog, e.g., Everolimus/RAD001) may lead to a more profound and sustained inhibition of the mTOR pathway.

  • Approach: A study has shown that combining this compound with RAD001 in kidney cancer cells significantly inhibited proliferation and tumor growth by promoting autophagy.[7]

  • Expected Outcome: Enhanced anti-cancer effects through a multi-faceted inhibition of mTOR signaling and induction of autophagy.

Combination with Immunotherapy
  • Rationale: this compound has been shown to suppress PD-L1 expression, potentially enhancing anti-tumor immunity.

  • Approach: Combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies).

  • Expected Outcome: A dual effect of directly inhibiting tumor growth and enhancing the immune system's ability to recognize and attack cancer cells.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U87MGGlioblastoma~0.5[3]
H1975NSCLC (EGFR T790M)<1[6]
H3122NSCLC (EML4-ALK)<1[6]
Hs746TNSCLC (c-Met)<1[6]
A549NSCLC (KRAS)<1[6]
MDA-MB-453Breast Cancer<1[3]
786-ORenal Cancer<1[2]

Table 2: Synergistic Combinations with Dual mTORC1/mTORC2 Inhibitors

Dual mTOR InhibitorCombination AgentCancer TypeEffectReference
This compoundRAD001 (Everolimus)Kidney CancerSignificant inhibition of proliferation and tumor growth[7]
SapanisertibMetforminSolid Tumors79% disease control rate
SapanisertibZiv-aflibercept (VEGF inhibitor)Solid Tumors78% disease control rate
GSK2126458 (PI3K/mTOR inhibitor)AZD6244 (MEK inhibitor)Prostate CancerSynergistic induction of apoptosis
NVP-BEZ235 (PI3K/mTOR inhibitor)CisplatinNSCLCSynergistic antitumor effects (CI50=0.23)

Key Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound (and any combination drug) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for mTOR Pathway Analysis
  • Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-AKT (Ser473), AKT, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Collection: Following drug treatment, collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Mti31_Mechanism_of_Action cluster_mTOR mTOR Complexes Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT Feedback Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Mti31 This compound Mti31->mTORC2 Mti31->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Mti31_Resistance_Mechanism cluster_logic Overcoming Resistance Mti31 This compound mTOR_Pathway mTOR Pathway Mti31->mTOR_Pathway MEK_Inhibitor MEK Inhibitor Cell_Proliferation Cell Proliferation (Inhibited) mTOR_Pathway->Cell_Proliferation MAPK_Pathway MAPK/ERK Pathway (Compensatory Activation) mTOR_Pathway->MAPK_Pathway Feedback Loop Resistance Resistance to this compound (Sustained Proliferation) MAPK_Pathway->Resistance MEK_Inhibitor->MAPK_Pathway Experimental_Workflow Start Start: Suspected this compound Resistance Dose_Response Dose-Response Assay (MTT/CellTiter-Glo) Start->Dose_Response IC50_Comparison Compare IC50: Resistant vs. Parental Dose_Response->IC50_Comparison Western_Blot Western Blot Analysis (mTOR & MAPK pathways) IC50_Comparison->Western_Blot If Resistant Combination_Screen Synergistic Combination Screen Western_Blot->Combination_Screen End End: Optimized Treatment Strategy Combination_Screen->End

References

Mti-31 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mti-31, a potent and selective dual mTORC1 and mTORC2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as LXI-15029) is a highly selective, ATP-competitive inhibitor of the mTOR kinase.[1][2] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), effectively blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2] this compound inhibits the phosphorylation of mTORC1 substrates like S6K1 and 4E-BP1, and the mTORC2 substrate AKT.[1]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is soluble in DMSO. For in vivo studies, a common vehicle is a suspension in 10% DMSO and 90% (20% SBE-β-CD in saline).[2]

Q4: What are the expected IC50 values for this compound in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values.

Cell LineCancer TypeReported IC50 (µM)Reference
U87MGGlioma0.5[3]
786-ORenal Cancer< 0.12 (for 50% inhibition of p-AKT)[2]
MDA-MB-453Breast Cancer< 0.12 (for 50% inhibition of p-AKT)[2]
Various NSCLC linesNon-Small Cell Lung Cancer< 1[4]

Q5: What is the binding affinity (Kd) of this compound for mTOR?

This compound exhibits a high binding affinity for mTOR with a reported dissociation constant (Kd) of 0.20 nM.[2][5]

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Values or Reduced Potency

Possible Causes and Solutions

Cause Troubleshooting Steps
Improper Storage or Handling: - Verify that the compound has been stored at the correct temperature and protected from light. - Avoid multiple freeze-thaw cycles of stock solutions. Prepare single-use aliquots.
Incorrect Drug Concentration: - Ensure accurate preparation of stock and working solutions. - Use a recently calibrated pipette. - Perform a serial dilution to confirm the concentration curve.
Cell Line Specific Factors: - Different cell lines exhibit varying sensitivity to this compound.[6] - Confirm the identity of your cell line (e.g., by STR profiling). - Passage number can affect cell behavior; use cells within a consistent and low passage range.
Assay Conditions: - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. - The duration of drug exposure can influence IC50 values. A 72-hour incubation is common for cell viability assays.
Serum Interactions: - Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration during treatment, if compatible with your cell line.
Issue 2: Inconsistent Western Blot Results for mTOR Pathway Proteins

Possible Causes and Solutions

Cause Troubleshooting Steps
Suboptimal Lysis Buffer: - Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins.
Timing of Cell Harvest: - The inhibition of mTOR signaling by this compound is time-dependent. Harvest cells at appropriate time points after treatment (e.g., 6 hours) to observe maximal inhibition of p-S6K1 and p-AKT.[2]
Antibody Quality: - Use validated antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K1 (T389), S6K1, p-AKT (S473), AKT). - Titrate your primary antibody to determine the optimal concentration.
Loading Controls: - Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Transfer Issues: - Optimize transfer conditions (time, voltage) based on the molecular weight of your target proteins. - Ensure good contact between the gel and the membrane during transfer.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in a culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for mTOR Pathway Analysis
  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and for different durations. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., p-S6K1, S6K1, p-AKT, AKT, and a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

Mti31_Signaling_Pathway cluster_mTORC1 cluster_mTORC2 Mti31 This compound mTORC1 mTORC1 Mti31->mTORC1 inhibits mTORC2 mTORC2 Mti31->mTORC2 inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates AKT AKT mTORC2->AKT phosphorylates pS6K1 p-S6K1 ProteinSynth Protein Synthesis pS6K1->ProteinSynth p4EBP1 p-4E-BP1 p4EBP1->ProteinSynth pAKT p-AKT CellSurvival Cell Survival pAKT->CellSurvival CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth CellSurvival->CellGrowth Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection secondary->detection analysis Data Analysis detection->analysis

References

Interpreting unexpected results in Mti-31 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mti-31 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as LXI-15029) is a potent, orally active, and highly selective dual inhibitor of mTORC1 and mTORC2.[1][2] It functions as an ATP-competitive mTOR kinase inhibitor.[3] Its primary mechanism involves binding to the catalytic domain of mTOR kinase, which in turn inhibits the phosphorylation of downstream targets of both mTORC1 (such as S6K1 and 4E-BP1) and mTORC2 (such as AKT).[1][3] This dual inhibition leads to the disruption of key cellular processes involved in tumor growth, proliferation, and survival.

Q2: What are the expected effects of this compound in cancer cell lines?

In various cancer cell lines, this compound is expected to potently inhibit cell proliferation.[4][5] It has been shown to induce a dose-dependent inhibition of the phosphorylation of mTORC1 substrates like P-S6K1(T389), P-S6(S235/6), and P-4EBP1(T70), as well as the mTORC2 substrate P-AKT(S473).[1][6] Furthermore, this compound treatment can lead to apoptosis and suppress processes like epithelial-mesenchymal transition (EMT) and cell migration.[1][4]

Q3: How does the in vitro efficacy of this compound translate to in vivo models?

Oral administration of this compound has demonstrated dose-dependent tumor growth inhibition in various preclinical xenograft models, including those for non-small cell lung cancer (NSCLC), glioma, and breast cancer.[4][5][6] It has been shown to be effective in tumors with mutations in EGFR, EML4-ALK, c-Met, and KRAS.[4][5]

Troubleshooting Guide

This section addresses specific unexpected results you might encounter during your this compound experiments and provides potential causes and solutions.

Issue 1: Sub-optimal Inhibition of Cell Proliferation

You observe a weaker than expected anti-proliferative effect of this compound in your chosen cell line.

Potential Causes and Solutions:

Potential CauseRecommended Action
Cell Line Insensitivity: Different cell lines exhibit varying sensitivity to this compound. The IC50 can range from less than 1 µmol/L in sensitive lines to higher concentrations in others.[4][7] Solution: We recommend performing a dose-response curve to determine the IC50 for your specific cell line. Consider testing a panel of cell lines with known mTOR pathway dysregulation (e.g., 786-O renal, U87MG glioma, MDA-MB-453 breast) as positive controls.[1]
Incorrect Drug Concentration: Errors in calculating the final concentration of this compound in your culture medium can lead to inaccurate results. Solution: Double-check your calculations and ensure proper serial dilutions. It is advisable to prepare fresh stock solutions regularly.
Drug Stability: Improper storage of this compound can lead to its degradation. Solution: Store this compound as recommended by the manufacturer, typically as a solution in DMSO at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.
High Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Solution: Try reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health.
Issue 2: Inconsistent Downstream Signaling Inhibition

You observe incomplete or inconsistent inhibition of p-AKT (S473) or p-S6K1 (T389) following this compound treatment.

Potential Causes and Solutions:

Potential CauseRecommended Action
Sub-optimal Treatment Duration: The kinetics of pathway inhibition can vary between cell lines. A 6-hour treatment has been shown to be effective for achieving 50% inhibition at ≤0.12 μM in some cell lines.[1][6] Solution: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal inhibition of your target proteins.
Feedback Loop Activation: In some cellular contexts, inhibition of the mTOR pathway can lead to the activation of compensatory feedback loops. Solution: Investigate other related signaling pathways that might be activated upon this compound treatment. The use of this compound as a dual mTORC1/mTORC2 inhibitor is intended to prevent the feedback activation of AKT that can be seen with rapalogs.[3]
Antibody Quality for Western Blotting: Poor quality or non-specific antibodies for your target phospho-proteins can lead to unreliable results. Solution: Validate your antibodies using positive and negative controls. Ensure you are using antibodies specific to the correct phosphorylation sites (e.g., S473 for AKT and T389 for S6K1).

Experimental Protocols

Cell Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 μM).[6] Include a DMSO-treated vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 3 days).[6]

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis of mTOR Signaling

This protocol outlines the steps to analyze the phosphorylation status of key mTOR pathway proteins.

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against your proteins of interest (e.g., p-AKT S473, total AKT, p-S6K1 T389, total S6K1, and a loading control like β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

Mti31_Signaling_Pathway Mti31 This compound (LXI-15029) mTORC1 mTORC1 Mti31->mTORC1 Inhibits mTORC2 mTORC2 Mti31->mTORC2 Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates AKT AKT mTORC2->AKT Phosphorylates (S473) Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation AKT->Proliferation

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (e.g., U87MG, 786-O) start->cell_culture treatment This compound Treatment (Dose & Time Course) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Western Blot Analysis (p-AKT, p-S6K1) treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) proliferation_assay->data_analysis western_blot->data_analysis interpretation Interpretation of Results data_analysis->interpretation troubleshooting Troubleshooting (If results are unexpected) interpretation->troubleshooting Unexpected Results troubleshooting->treatment Adjust Parameters

Caption: A typical workflow for in vitro this compound experiments.

References

Technical Support Center: Mti-31 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of Mti-31 treatment protocols in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as LXI-15029, is a potent and highly selective dual inhibitor of mTORC1 and mTORC2.[1][2] It acts as an ATP-competitive inhibitor of the mTOR kinase, thereby blocking the phosphorylation of downstream substrates of both mTORC1 (e.g., S6K1, 4E-BP1) and mTORC2 (e.g., AKT at Ser473).[1][3] This dual inhibition can lead to more potent anti-proliferative and pro-apoptotic effects in cancer cells compared to rapamycin and its analogs, which only inhibit mTORC1.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. For in vivo studies, the formulation will depend on the route of administration and the specific animal model. It is crucial to refer to specific preclinical studies for appropriate vehicle and formulation methods.[2] As with many small molecules, repeated freeze-thaw cycles should be avoided.

Q3: How often should the cell culture medium containing this compound be replaced in long-term in vitro experiments?

A3: For most continuous cell lines, changing the medium two to three times a week is standard practice to maintain exponential growth and provide fresh nutrients.[4] When conducting long-term experiments with this compound, it is recommended to replace the medium containing the fresh compound at a similar frequency (e.g., every 2-3 days). This ensures a consistent concentration of the inhibitor, as the stability of this compound in aqueous cell culture media at 37°C over extended periods may be limited. For sensitive cell lines or experiments lasting several weeks, it is advisable to validate the stability of this compound under your specific experimental conditions.

Q4: What are the known off-target effects of this compound?

A4: this compound has been shown to be highly selective for mTOR over other PI3K family kinases.[1] However, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. A kinase panel screen indicated that at 1000 nM, this compound shows minimal activity against a panel of 98 other kinases, suggesting high selectivity.[3] Researchers should always include appropriate controls to monitor for potential off-target effects in their specific experimental system.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

  • Symptom: Visible precipitate in the cell culture flask or well after adding this compound.

  • Possible Causes:

    • The final concentration of DMSO in the media is too high.

    • The solubility of this compound in the specific cell culture medium is limited.

    • Interaction with components in the serum or media supplements.

  • Solutions:

    • Ensure the final DMSO concentration in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.

    • Prepare intermediate dilutions of the this compound stock in serum-free media before adding it to the final culture medium.

    • Gently warm the media and vortex the this compound solution during preparation to aid dissolution.

    • If precipitation persists, consider using a different formulation or a lower concentration of this compound.

Issue 2: Inconsistent Anti-proliferative Effects in Long-Term In Vitro Assays

  • Symptom: Variable or decreasing efficacy of this compound in inhibiting cell growth over several weeks of culture.

  • Possible Causes:

    • Degradation of this compound in the cell culture medium at 37°C.[5]

    • Development of resistance in the cancer cell population.

    • Inconsistent cell seeding density or passaging schedule.

  • Solutions:

    • Increase the frequency of media changes with freshly prepared this compound to every 48 hours.

    • Prepare fresh dilutions of this compound from a frozen stock for each media change.

    • Monitor cell morphology and proliferation rates closely. If resistance is suspected, perform dose-response curves at different time points to assess changes in IC50 values.

    • Maintain a consistent cell passaging schedule and seeding density to ensure reproducibility.

Issue 3: Toxicity or Adverse Effects in Animal Models During Long-Term In Vivo Studies

  • Symptom: Significant body weight loss, signs of distress, or mortality in animals receiving chronic this compound treatment.

  • Possible Causes:

    • The administered dose is above the maximum tolerated dose (MTD) for chronic administration.

    • Cumulative toxicity from long-term exposure.

    • Off-target effects impacting normal physiological functions.

  • Solutions:

    • Conduct a dose-ranging study to determine the MTD for the specific animal model and dosing schedule.[6] This involves administering different doses and monitoring for clinical signs of toxicity, body weight changes, and other relevant parameters.[6]

    • Implement a dose-escalation schedule, starting with a lower dose and gradually increasing to the desired therapeutic dose.

    • Include regular monitoring of animal health, including body weight, food and water intake, and behavioral changes.

    • At the end of the study, perform histopathological analysis of major organs to assess for any treatment-related toxicities.[7]

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay DurationReference
MDA-MB-453Breast Cancer~103 days[1]
786-ORenal Cancer~100Not Specified[1]
U87MGGlioblastoma~100Not Specified[1]
H1975Lung Cancer<1000Not Specified[8]
A549Lung Cancer<1000Not Specified[8]

Table 2: In Vivo Efficacy and Dosing of this compound in Xenograft Models

Animal ModelCancer TypeThis compound DoseDosing ScheduleOutcomeReference
Nude MiceLung Cancer (H1975)25 mg/kgDaily (oral)Tumor growth inhibition[1]
Nude MiceGlioblastoma (U87MG)30 mg/kgDaily (oral)Tumor growth inhibition[1]
Nude MiceBreast Cancer (MDA-MB-453)40 mg/kgDaily (oral)Tumor regression[9]
Nude MiceLung Cancer<10 mg/kgNot SpecifiedTumor growth inhibition[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours for short-term, or with media changes every 2-3 days for long-term studies).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Mti31_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 TSC TSC1/2 AKT->TSC Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC2->AKT Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Mti31 This compound Mti31->mTORC2 Mti31->mTORC1

Caption: this compound signaling pathway.

Experimental_Workflow start Start culture Cell Culture (Select appropriate cell line) start->culture seed Seed Cells (e.g., 96-well or 6-well plates) culture->seed treat This compound Treatment (Dose-response or time-course) seed->treat incubate Incubation (Short-term or Long-term with media changes) treat->incubate assay Perform Assay incubate->assay viability Cell Viability (MTT, etc.) assay->viability western Western Blot (p-AKT, p-S6K) assay->western invivo In Vivo Study (Xenograft Model) assay->invivo data Data Analysis viability->data western->data invivo->data end End data->end

Caption: General experimental workflow for this compound studies.

Troubleshooting_Guide problem Inconsistent Results? invitro In Vitro? problem->invitro Yes invivo In Vivo? problem->invivo Yes precipitation Precipitation? invitro->precipitation toxicity Toxicity? invivo->toxicity low_solubility Check DMSO concentration and media compatibility precipitation->low_solubility Yes no_effect No/Low Effect? precipitation->no_effect No check_compound Verify this compound concentration and activity no_effect->check_compound Yes check_cells Assess cell health and potential resistance check_compound->check_cells check_dose Review dose and schedule (Consider MTD) toxicity->check_dose Yes off_target Consider off-target effects toxicity->off_target No

Caption: Troubleshooting guide for this compound experiments.

References

Mti-31 quality control and batch-to-batch consistency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Mti-31 effectively in their experiments. Here you will find comprehensive information on quality control, batch-to-batch consistency, troubleshooting guides, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective dual inhibitor of mTORC1 and mTORC2, which are two distinct protein complexes of the mammalian target of rapamycin (mTOR). By inhibiting both complexes, this compound can effectively block downstream signaling pathways that are crucial for cell growth, proliferation, and survival. This dual-inhibition profile makes it a valuable tool for cancer research and other studies involving the mTOR pathway.

Q2: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C. When preparing stock solutions, it is recommended to use anhydrous DMSO. For short-term storage of the stock solution, it can be kept at -20°C. For long-term storage, aliquoting and storing at -80°C is advised to prevent degradation from repeated freeze-thaw cycles. Before use in cell culture, the DMSO stock solution should be further diluted in pre-warmed culture medium to the desired final concentration.

Q3: What are the typical quality control specifications for a new batch of this compound?

Each batch of this compound undergoes rigorous quality control testing to ensure its identity, purity, and activity. A Certificate of Analysis (CoA) is provided with each batch, summarizing the results of these tests. Key parameters include:

  • Identity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Biological Activity: Assessed by measuring its inhibitory effect on mTOR signaling, typically through an in vitro kinase assay or by observing the phosphorylation status of downstream targets in a relevant cell line.

Quality Control and Batch-to-Batch Consistency

Ensuring the consistency of this compound from one batch to another is critical for the reproducibility of experimental results. Our comprehensive quality control process is designed to minimize variability.

This compound Certificate of Analysis - Representative Data

Below is a table summarizing the typical quality control specifications for a batch of this compound.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to structure¹H NMR, LC-MS
Purity (HPLC) ≥98%HPLC
Solubility ≥10 mg/mL in DMSOVisual Inspection
Biological Activity (IC₅₀) ≤50 nM (in vitro mTOR kinase assay)Biochemical Assay
Experimental Protocols

Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the methodology for assessing the purity of this compound using reverse-phase HPLC.

  • Preparation of this compound Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with an appropriate mobile phase to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared this compound solution into the HPLC system.

    • Record the chromatogram and calculate the purity by determining the area percentage of the main peak relative to the total peak area.

Protocol 2: Assessment of this compound Biological Activity by Western Blot

This protocol describes how to evaluate the inhibitory effect of this compound on the mTOR signaling pathway in a cellular context.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., MCF-7, U87-MG) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours. Include a vehicle control (DMSO).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key mTOR pathway proteins overnight at 4°C. Recommended antibodies include:

      • Phospho-S6K (Thr389)

      • Total S6K

      • Phospho-Akt (Ser473)

      • Total Akt

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of S6K and Akt indicates the inhibitory activity of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of mTOR signaling observed in Western Blot.

  • Question: I am not seeing the expected decrease in phosphorylation of S6K or Akt after treating my cells with this compound. What could be the reason?

  • Answer:

    • Check this compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh dilution from a new aliquot if necessary.

    • Verify Compound Activity: To confirm the activity of your this compound batch, perform a dose-response experiment alongside a positive control (a previously validated batch or another known mTOR inhibitor).

    • Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to mTOR inhibitors. Confirm that your chosen cell line has an active mTOR pathway and is responsive to this class of inhibitors.

    • Treatment Duration and Concentration: Optimize the concentration and duration of this compound treatment. A shorter or longer incubation time, or a different concentration range, may be required for your specific cell line and experimental conditions.

    • Western Blotting Technique: Ensure proper protein loading, transfer efficiency, and antibody performance. Use a positive control cell lysate (e.g., from cells treated with a known mTOR activator like insulin) to validate your Western blot protocol.[1][2][3][4][5]

Issue 2: High background or non-specific bands in Western Blot.

  • Question: My Western blots for mTOR pathway proteins show high background, making it difficult to interpret the results. How can I improve this?

  • Answer:

    • Blocking Conditions: Optimize your blocking protocol. Try increasing the blocking time or using a different blocking agent (e.g., BSA instead of non-fat milk), as some antibodies perform better with a specific blocker.[4][5]

    • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.

    • Washing Steps: Increase the number and/or duration of the washing steps with TBST to more effectively remove non-specifically bound antibodies.

    • Membrane Handling: Ensure the membrane does not dry out at any stage of the blotting process.

Issue 3: Observed cell toxicity at expected effective concentrations.

  • Question: I am observing significant cell death at concentrations where I expect to see specific inhibition of mTOR signaling. Is this normal?

  • Answer:

    • Off-Target Effects: While this compound is highly selective, off-target effects can occur, especially at higher concentrations. It is crucial to determine the therapeutic window for your specific cell line by performing a dose-response curve and assessing cell viability (e.g., using an MTT or trypan blue exclusion assay).[6][7]

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1%).

    • Batch Purity: If you suspect an issue with the compound itself, refer to the Certificate of Analysis for the purity of your batch. Impurities could potentially contribute to unexpected toxicity.

Mandatory Visualizations

This compound Quality Control Workflow

Mti_31_QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Batch Release Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Analysis (HPLC, LC-MS) Purification->Purity Activity Biological Activity (Kinase Assay) Purification->Activity CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Activity->CoA Release Batch Release for Research Use CoA->Release

Caption: Quality control workflow for this compound production.

This compound Signaling Pathway Inhibition

Mti_31_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors (e.g., Insulin, IGF-1) mTORC1 mTORC1 GrowthFactors->mTORC1 mTORC2 mTORC2 GrowthFactors->mTORC2 S6K S6K mTORC1->S6K Activates Akt Akt mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Akt->CellGrowth Mti31 This compound Mti31->mTORC1 Inhibits Mti31->mTORC2 Inhibits WB_Troubleshooting Start Inconsistent WB Results (No Inhibition) CheckCompound Check this compound (Storage, Fresh Dilution) Start->CheckCompound CheckCells Verify Cell Line (Sensitivity, Pathway Activity) CheckCompound->CheckCells If compound is OK ContactSupport Contact Technical Support CheckCompound->ContactSupport If compound is suspect CheckProtocol Optimize Protocol (Dose, Time, WB Technique) CheckCells->CheckProtocol If cells are appropriate CheckCells->ContactSupport If cell line is unsuitable Resolved Issue Resolved CheckProtocol->Resolved If optimization works CheckProtocol->ContactSupport If still unresolved

References

Validation & Comparative

MTI-31 vs. Rapamycin: A Comparative Guide to mTOR Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling research and oncology, the mammalian target of rapamycin (mTOR) stands out as a critical regulator of cell growth, proliferation, metabolism, and survival. Its central role in these processes has made it a prime target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two key mTOR inhibitors: the well-established allosteric inhibitor, rapamycin, and the novel ATP-competitive kinase inhibitor, MTI-31.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and rapamycin lies in their mechanism of inhibiting the mTOR kinase, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.

Rapamycin , a macrolide natural product, functions as an allosteric inhibitor. It first binds to the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds to the FRB domain of mTOR, specifically preventing the association of mTORC1 with its substrates.[1][2] This action is highly specific to mTORC1 , leaving mTORC2 largely unaffected by acute treatment.[3] However, chronic rapamycin exposure can disrupt the assembly of new mTORC2 complexes.[3]

This compound (also known as LXI-15029) is a second-generation mTOR inhibitor that operates as an ATP-competitive kinase inhibitor.[4] It directly targets the ATP-binding site within the mTOR kinase domain. This direct inhibition blocks the catalytic activity of mTOR itself, and because both mTORC1 and mTORC2 rely on this same kinase domain, this compound effectively acts as a dual mTORC1/mTORC2 inhibitor .[5]

mTOR_Pathway cluster_0 Upstream Signals cluster_1 mTOR Complexes & Inhibition cluster_inhibitors cluster_2 Downstream Effectors Growth Factors Growth Factors mTORC2 mTORC2 (Rictor) Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 (Raptor) Nutrients->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 BP1 p-4E-BP1 mTORC1->BP1 AKT p-AKT (S473) mTORC2->AKT Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 Allosteric Inhibition MTI31 This compound (ATP-Competitive) MTI31->mTORC1 MTI31->mTORC2 ATP-Competitive Inhibition CellGrowth Protein Synthesis, Cell Growth S6K1->CellGrowth BP1->CellGrowth CellSurvival Cell Survival, Cytoskeleton AKT->CellSurvival

Caption: mTOR signaling pathway and inhibitor targets. (Max Width: 760px)

Comparative Efficacy Data

Quantitative data highlights the distinct profiles of this compound and rapamycin in terms of binding affinity, pathway inhibition, and cellular effects.

Table 1: Binding Affinity and Kinase Selectivity
CompoundTargetMetricValueSelectivityReference
This compound mTORKd0.2 nM>5000-fold vs. PI3Kα, β, γ[5]
Rapamycin mTORC1IC50~0.1 nMHigh for mTORC1 (allosteric)[6]
FKBP12Kd~0.2 nMN/A[7]

This compound demonstrates picomolar binding affinity for the mTOR kinase and boasts high selectivity against closely related PI3K family kinases.[5] Rapamycin's potency is typically measured by its functional inhibition of mTORC1 in cells, which is also in the sub-nanomolar range.[6]

Table 2: Inhibition of Downstream mTORC1 and mTORC2 Signaling
CompoundConcentrationCell LinemTORC1 Target (p-S6K, p-4E-BP1)mTORC2 Target (p-AKT S473)Reference
This compound 10 - 1000 nM786-O, U87MGDose-dependent InhibitionDose-dependent Inhibition[4]
Rapamycin Acute TreatmentVariousStrong InhibitionNo/Weak Inhibition[3]
Rapamycin Chronic TreatmentVariousStrong InhibitionInhibition (via impaired assembly)[3]

As an ATP-competitive dual inhibitor, this compound robustly suppresses the phosphorylation of downstream targets of both mTORC1 (S6K, 4E-BP1) and mTORC2 (AKT at Ser473).[4] Rapamycin's acute effects are largely restricted to mTORC1 substrates.[3]

Table 3: Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineIC50 (Cell Proliferation)Reference
This compound MDA-MB-453 (Breast Cancer)~10 nM[4]
NSCLC Models (various mutations)<1 µM[8]
Rapamycin MDA-MB-453 (Breast Cancer)~100 nM[4]
T98G (Glioblastoma)2 nM[6]
U87-MG (Glioblastoma)1 µM[6]

Direct comparative studies show this compound can be significantly more potent at inhibiting cell proliferation than rapamycin, as seen in the MDA-MB-453 breast cancer cell line.[4] This enhanced anti-proliferative effect is likely due to the simultaneous inhibition of mTORC2, which prevents the feedback activation of AKT, a key survival signal.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating mTOR inhibitors. Below are detailed methodologies for key assays.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis KinaseAssay Biochemical Kinase Assay (e.g., LANCE®) WesternBlot Western Blot (p-AKT, p-S6K, etc.) KinaseAssay->WesternBlot BindingAssay Binding Affinity Assay (e.g., KINOMEscan) BindingAssay->KinaseAssay ProlifAssay Proliferation Assay (e.g., MTT / SRB) WesternBlot->ProlifAssay Xenograft Tumor Xenograft Model (Efficacy & PK/PD) ProlifAssay->Xenograft

Caption: Workflow for mTOR inhibitor evaluation. (Max Width: 760px)
In Vitro mTOR Kinase Assay (LANCE® Ultra Time-Resolved FRET)

This assay quantifies the direct inhibitory effect of a compound on mTOR kinase activity.

  • Reagents: ULight™-p70 S6K (Thr389) peptide substrate, Europium (Eu)-anti-phospho-p70 S6K antibody, mTOR kinase, ATP.

  • Procedure:

    • Add mTOR kinase to the wells of a 384-well microplate.

    • Add test compounds (e.g., this compound, rapamycin/FKBP12 complex) at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the ULight™-peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the Eu-labeled antibody.

    • Incubate for another 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at 615 nm and 665 nm.

  • Data Analysis: The ratio of 665 nm/615 nm signals is calculated. IC50 values are determined by plotting the signal ratio against the log of the inhibitor concentration and fitting to a four-parameter logistic curve.

Western Blotting for mTOR Pathway Inhibition

This method assesses the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cells.

  • Cell Culture and Treatment: Plate cells (e.g., U87MG, MDA-MB-453) and allow them to adhere. Serum-starve cells overnight, then stimulate with a growth factor (e.g., insulin or EGF) in the presence of various concentrations of this compound or rapamycin for a specified time (e.g., 2-6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-AKT (S473), anti-AKT, anti-phospho-S6K (T389), anti-S6K, anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density and normalize to total protein and/or loading control.

Cell Proliferation Assay (SRB Assay)

This assay measures the cytotoxic and cytostatic effects of the inhibitors on cell growth.

  • Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or rapamycin for 72 hours.

  • Cell Fixation: Gently wash cells and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash plates with water and air dry. Stain fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes.

  • Destaining and Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB with 10 mM Tris base.

  • Readout: Measure the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine IC50 values using non-linear regression analysis.

Conclusion

This compound and rapamycin represent two distinct classes of mTOR inhibitors with different mechanisms and, consequently, different biological effects.

  • Rapamycin is a highly specific allosteric inhibitor of mTORC1 . Its utility has been foundational in elucidating the mTOR pathway, but its therapeutic efficacy can be limited by the feedback activation of survival pathways, such as PI3K/AKT, due to its lack of mTORC2 inhibition.

  • This compound is a potent, second-generation ATP-competitive dual inhibitor of mTORC1 and mTORC2 . By blocking both complexes, this compound not only inhibits mTORC1-mediated proliferation signals but also abrogates the pro-survival signaling mediated by mTORC2/AKT. This dual inhibition mechanism offers a more comprehensive blockade of the mTOR pathway, which may translate to superior anti-tumor efficacy and the ability to overcome resistance mechanisms observed with mTORC1-selective inhibitors.

For researchers and drug developers, the choice between these agents depends on the specific biological question or therapeutic strategy. This compound provides a tool for investigating the combined roles of mTORC1 and mTORC2 and represents a promising therapeutic approach for cancers dependent on the mTOR signaling network.

References

MTI-31: A Novel mTORC1/2 Inhibitor Demonstrates Efficacy in TKI-Resistant Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – New preclinical data on MTI-31, a novel dual mTORC1/mTORC2 inhibitor, reveals its potent anti-tumor activity in various non-small cell lung cancer (NSCLC) models, including those resistant to tyrosine kinase inhibitors (TKIs). The study, published in Clinical Cancer Research, highlights the potential of this compound as a therapeutic strategy for patients who have developed resistance to standard targeted therapies.

Non-small cell lung cancer is a leading cause of cancer-related death worldwide. While the development of TKIs targeting specific driver mutations, such as in the epidermal growth factor receptor (EGFR), has significantly improved patient outcomes, the emergence of resistance remains a major clinical challenge. This compound addresses this unmet need by targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in TKI-resistant tumors.

Comparative Efficacy of this compound in NSCLC Cell Lines

This compound demonstrated potent and broad-spectrum anti-proliferative activity across a panel of NSCLC cell lines with diverse driver mutations, including models of TKI resistance. The half-maximal inhibitory concentrations (IC50) for this compound were consistently in the sub-micromolar range, indicating high potency.

Cell LineDriver Mutation(s)TKI Sensitivity StatusThis compound IC50 (µM)
PC9EGFR ex19delSensitive< 1
H1975EGFR L858R/T790MResistant< 1
H2228EML4-ALK-< 1
A549KRAS-< 1
H3122EML4-ALK-< 1
HCC827EGFR ex19delSensitive< 1

In Vivo Anti-Tumor Activity of this compound

The potent in vitro activity of this compound translated to significant anti-tumor efficacy in vivo. In xenograft models using the TKI-resistant H1975 cell line (EGFR L858R/T790M), oral administration of this compound led to a dose-dependent inhibition of tumor growth.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
This compound10 mg/kgSignificant Inhibition
This compound30 mg/kgStronger Inhibition

Experimental Protocols

Cell Viability Assay: NSCLC cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis: Cells were treated with this compound for the indicated times and concentrations. Whole-cell lysates were prepared, and protein concentrations were determined using the BCA assay (Thermo Fisher Scientific). Equal amounts of protein were separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against key proteins in the mTOR signaling pathway (e.g., p-mTOR, p-AKT, p-S6K, p-4E-BP1) and their total protein counterparts. Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies: Female athymic nude mice were subcutaneously injected with H1975 cells. When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at the specified doses daily. Tumor volumes were measured bi-weekly with calipers and calculated using the formula: (Length × Width²) / 2. At the end of the study, tumors were excised, weighed, and processed for further analysis. All animal experiments were conducted in accordance with institutional guidelines for animal care and use.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways involved and the experimental workflow.

EGFR_Signaling_and_MTI31_Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation MTI31 This compound MTI31->mTORC1 MTI31->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell proliferation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture NSCLC Cell Lines (TKI-sensitive & resistant) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Western_Blot Western Blot (Signaling Pathway Analysis) Treatment->Western_Blot Xenograft H1975 Xenograft Model in Nude Mice In_Vivo_Treatment Oral Administration of this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis

Caption: Workflow of preclinical evaluation of this compound's efficacy in NSCLC models.

The promising results from these preclinical studies provide a strong rationale for the ongoing clinical investigation of this compound in patients with NSCLC, particularly those who have developed resistance to TKI therapies. The dual inhibition of mTORC1 and mTORC2 by this compound represents a novel and potentially effective strategy to overcome the complex mechanisms of TKI resistance.

MTI-31: A Head-to-Head Comparison with Other PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a head-to-head comparison of MTI-31, a novel dual mTORC1/mTORC2 inhibitor, with other prominent PI3K/mTOR inhibitors, supported by preclinical experimental data.

Data Presentation: Comparative Efficacy and Selectivity

The following tables summarize the biochemical and cellular potency of this compound in comparison to other well-characterized PI3K/mTOR inhibitors.

Table 1: Biochemical Potency of Selected PI3K/mTOR Inhibitors

InhibitorTarget(s)IC50 (nM) vs. mTOR KinaseIC50 (nM) vs. PI3KαIC50 (nM) vs. PI3KβIC50 (nM) vs. PI3KδIC50 (nM) vs. PI3KγData Source(s)
This compound mTORC1/mTORC2 39 >5000-fold selectivity vs. PI3K isoforms>5000-fold selectivity vs. PI3K isoforms>5000-fold selectivity vs. PI3K isoforms>5000-fold selectivity vs. PI3K isoforms[1]
AZD8055mTORC1/mTORC20.8~1000-fold selectivity vs. PI3K isoforms~1000-fold selectivity vs. PI3K isoforms~1000-fold selectivity vs. PI3K isoforms~1000-fold selectivity vs. PI3K isoforms[2][3]
BEZ235PI3K/mTOR2047575[4]
RapamycinmTORC1 (allosteric)- (not an ATP-competitive inhibitor)----[5]

Note: IC50 values can vary depending on the specific assay conditions. Data presented here are compiled from various sources and should be interpreted with caution.

Table 2: Cellular Potency of this compound and Comparators in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM) for Cell ProliferationData Source(s)
This compound Multiple NSCLC models Non-Small Cell Lung Cancer <1000 [6]
AZD8055TamR (MCF7-derived)Breast Cancer18[7]
AZD8055MCF7-XBreast Cancer24[7]
BEZ235Tamoxifen-resistant MCF-7 variantsBreast CancerVaries[8]
RapamycinTamR (MCF7-derived)Breast Cancer≥1000[7]

Note: The inhibitory concentrations in cellular assays are influenced by factors such as cell type, mutation status, and culture conditions.

Mandatory Visualization

PI3K/mTOR Signaling Pathway and Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits Survival Cell Survival Akt->Survival Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates MTI31_mTORC1 This compound MTI31_mTORC1->mTORC1 MTI31_mTORC2 This compound MTI31_mTORC2->mTORC2 Rapamycin Rapamycin Rapamycin->mTORC1 BEZ235_PI3K BEZ235 BEZ235_PI3K->PI3K BEZ235_mTOR BEZ235 BEZ235_mTOR->mTORC1 BEZ235_mTOR->mTORC2

Caption: PI3K/mTOR signaling pathway with points of inhibition.

Experimental Workflow: In Vitro Inhibitor Evaluation

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells seed_cells_wb Seed Cancer Cells in 6-well plates start->seed_cells_wb treat_inhibitors Treat with serial dilutions of inhibitors (this compound, etc.) seed_cells->treat_inhibitors incubate_72h Incubate for 72 hours treat_inhibitors->incubate_72h proliferation_assay Perform Cell Proliferation Assay (e.g., SRB/MTS) incubate_72h->proliferation_assay ic50_determination Determine IC50 values proliferation_assay->ic50_determination analyze_results Analyze and Compare Inhibitor Effects ic50_determination->analyze_results treat_inhibitors_wb Treat with inhibitors at selected concentrations seed_cells_wb->treat_inhibitors_wb incubate_short Incubate for a shorter duration (e.g., 2-24h) treat_inhibitors_wb->incubate_short lyse_cells Lyse cells and collect protein incubate_short->lyse_cells western_blot Perform Western Blot for p-Akt, p-S6K, etc. lyse_cells->western_blot western_blot->analyze_results end End analyze_results->end

Caption: Workflow for evaluating PI3K/mTOR inhibitors in vitro.

Experimental Protocols

Cell Proliferation Assay (SRB Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base (pH 10.5).

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis of mTOR Pathway Phosphorylation
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with inhibitors at desired concentrations for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-S6K (Thr389), total Akt, and total S6K overnight at 4°C.[9][10]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro mTOR Kinase Assay
  • Immunoprecipitation of mTORC1/mTORC2: Lyse cells in a CHAPS-based buffer and immunoprecipitate mTORC1 or mTORC2 using antibodies against Raptor or Rictor, respectively.[11][12]

  • Kinase Reaction Setup: Resuspend the immunoprecipitated complexes in a kinase assay buffer containing MgCl2 and ATP.[11]

  • Substrate Addition: Add a recombinant substrate, such as inactive S6K1 for mTORC1 or inactive Akt1 for mTORC2, to the reaction mixture.[13][14]

  • Inhibitor Addition: Add this compound or other inhibitors at various concentrations to the reaction.

  • Incubation: Incubate the reaction at 30°C for 30 minutes to allow for phosphorylation.[13]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using phospho-specific antibodies against the substrate (e.g., phospho-S6K1 Thr389 or phospho-Akt Ser473).

  • Data Analysis: Quantify the phosphorylation signal and determine the IC50 of the inhibitors.

References

Validating Mti-31's Mechanism: A Comparative Guide to mTOR Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mti-31, a novel dual mTORC1/mTORC2 inhibitor, with other mTOR inhibitors. It includes supporting experimental data, detailed protocols for validating this compound's mechanism through genetic knockdown of mTOR, and visualizations of key pathways and workflows.

This compound: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor

This compound (also known as LXI-15029) is a potent and highly selective inhibitor of both mTORC1 and mTORC2 complexes.[1] Preclinical studies have demonstrated its efficacy in various cancer models, including non-small cell lung cancer (NSCLC), where it has shown potent inhibition of cell proliferation.[1][2] Validating the on-target effect of this compound is crucial for its clinical development. One definitive method to achieve this is through genetic knockdown of mTOR, which should phenocopy the effects of the inhibitor.

Performance Comparison of mTOR Inhibitors

The following tables summarize the in vitro potency of this compound in comparison to other well-known mTOR inhibitors.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineDriver Mutation(s)This compound IC50 (µM)
H1975EGFR (L858R, T790M)<1
H2228EML4-ALK<1
H1993MET amplification<1
A549KRAS (G12S)<1

Data sourced from Zhang Q, et al. Clin Cancer Res. 2019.[2]

Table 2: Comparative IC50 Values of Various mTOR Inhibitors in Different Cancer Cell Lines

InhibitorTypeCell LineIC50 (nM)
This compound mTORC1/2U87MG (Glioblastoma)500
Rapamycin mTORC1SBC5 (Small Cell Lung Cancer)334
Everolimus (RAD001) mTORC1SBC5 (Small Cell Lung Cancer)4.9
Temsirolimus mTORC1SBC5 (Small Cell Lung Cancer)9.3
AZD8055 mTORC1/2N/AN/A
OSI-027 mTORC1/2Multiple400 - 4500

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][3][4]

Validating this compound's Mechanism of Action Through Genetic Knockdown of mTOR

To confirm that the anti-proliferative effects of this compound are mediated through the inhibition of mTOR, a genetic knockdown of mTOR can be performed. The rationale is that if this compound's effects are on-target, then the cellular phenotype observed after treatment with this compound should be similar to the phenotype observed after reducing mTOR protein levels using techniques like siRNA or shRNA.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Experimental Groups cluster_analysis Analysis cluster_validation Validation cell_culture Culture Cancer Cells (e.g., A549, H1975) control Control (Vehicle/Untransfected) cell_culture->control mti31 This compound Treatment cell_culture->mti31 sirna mTOR siRNA Knockdown cell_culture->sirna scr_sirna Scrambled siRNA (Negative Control) cell_culture->scr_sirna proliferation Proliferation Assay (e.g., MTT, BrdU) control->proliferation western_blot Western Blot Analysis (p-mTOR, p-S6K, p-AKT) control->western_blot mti31->proliferation mti31->western_blot sirna->proliferation sirna->western_blot scr_sirna->proliferation scr_sirna->western_blot phenocopy Phenotypic Comparison: This compound vs. mTOR siRNA proliferation->phenocopy western_blot->phenocopy

Caption: Experimental workflow for validating this compound's mechanism of action.

Key Experimental Protocols

1. mTOR Knockdown using siRNA

This protocol describes the transient knockdown of mTOR in cultured cancer cells using small interfering RNA (siRNA).

  • Materials:

    • Cancer cell line (e.g., A549 or H1975)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • siRNA targeting human mTOR (a pool of 3-5 target-specific siRNAs is recommended)

    • Non-targeting (scrambled) siRNA control

    • Transfection reagent (e.g., Lipofectamine RNAiMAX)

    • Opti-MEM I Reduced Serum Medium

    • 6-well plates

    • RNase-free water and consumables

  • Procedure:

    • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

    • siRNA-Lipid Complex Formation:

      • For each well, dilute 50 pmol of mTOR siRNA or scrambled siRNA into 100 µL of Opti-MEM.

      • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

      • Combine the diluted siRNA and diluted Lipofectamine (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.

    • Transfection: Add the siRNA-lipid complexes to the cells.

    • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

    • Validation of Knockdown: After incubation, harvest the cells to assess mTOR knockdown efficiency by Western blot or qRT-PCR.

2. Western Blot Analysis of mTOR Pathway

This protocol is for the detection of key proteins in the mTOR signaling pathway to assess the effect of this compound treatment and mTOR knockdown.

  • Materials:

    • Treated and control cell pellets

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (dilutions are a starting point and should be optimized):

      • Rabbit anti-phospho-mTOR (Ser2448) (1:1000)

      • Rabbit anti-mTOR (1:1000)

      • Rabbit anti-phospho-S6K (Thr389) (1:1000)

      • Rabbit anti-S6K (1:1000)

      • Rabbit anti-phospho-AKT (Ser473) (1:1000)

      • Rabbit anti-AKT (1:1000)

      • Mouse anti-β-actin (1:5000)

    • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Protein Quantification: Determine protein concentration using the BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-12% SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Logical Relationships

mTOR Signaling Pathway

mTOR_pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/AKT Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response growth_factors Growth Factors (e.g., IGF, EGF) pi3k PI3K growth_factors->pi3k nutrients Nutrients (e.g., Amino Acids) mtorc1 mTORC1 nutrients->mtorc1 Activates akt AKT pi3k->akt akt->mtorc1 Activates mtorc2 mTORC2 akt->mtorc2 Feedback Activation s6k p70S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 akt_down AKT (Ser473) mtorc2->akt_down Phosphorylates protein_synthesis Protein Synthesis s6k->protein_synthesis four_ebp1->protein_synthesis survival Cell Survival akt_down->survival cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Caption: Simplified mTOR signaling pathway highlighting key components.

Logical Relationship of the Validation Experiment

logical_relationship cluster_hypothesis Hypothesis cluster_experimental_arms Experimental Arms cluster_outcome Observed Outcome cluster_conclusion Conclusion hypothesis This compound inhibits cell proliferation via mTOR inhibition mti31_arm Pharmacological Inhibition (this compound) hypothesis->mti31_arm sirna_arm Genetic Knockdown (mTOR siRNA) hypothesis->sirna_arm phenocopy Similar Phenotype: Decreased Proliferation & Inhibition of p-S6K/p-AKT mti31_arm->phenocopy sirna_arm->phenocopy conclusion This compound's mechanism is on-target phenocopy->conclusion

Caption: Logical framework for validating this compound's on-target mechanism.

References

MTI-31 and Immunotherapy: A Preclinical Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of the novel mTORC1/2 inhibitor MTI-31 suggests a potent synergy when combined with immunotherapy for cancer treatment. This guide provides a comparative analysis of this compound's immunomodulatory effects against other mTOR inhibitors, supported by experimental data and detailed protocols to inform future research and drug development.

This compound, a novel and highly selective dual inhibitor of the mTOR signaling pathway, has demonstrated significant antitumor activity in various preclinical cancer models. Beyond its direct impact on tumor growth and metastasis, emerging evidence highlights its role in enhancing antitumor immunity, positioning it as a promising candidate for combination therapy with immune checkpoint inhibitors. This guide synthesizes the available preclinical data for this compound and compares it with other mTOR inhibitors, offering a comprehensive resource for researchers in oncology and drug development.

This compound: A Dual mTORC1/mTORC2 Inhibitor with Immunomodulatory Properties

This compound (also known as LXI-15029) is an ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes.[1] This dual inhibition is critical, as it not only blocks the primary mTORC1 pathway involved in cell proliferation but also prevents the feedback activation of AKT, a survival pathway often upregulated in response to mTORC1-selective inhibitors.[1]

Preclinical studies have shown that this compound potently inhibits cancer cell proliferation and in vivo tumor growth in non-small cell lung cancer (NSCLC) models, including those with resistance to tyrosine kinase inhibitors (TKIs).[2][3] A key finding is this compound's ability to suppress programmed death-ligand 1 (PD-L1) expression in cancer cells.[1][3] This is mediated, in part, through the mTORC2/AKT/GSK3β-dependent proteasomal degradation of PD-L1.[1][3] By downregulating PD-L1, this compound can potentially reverse T-cell exhaustion and enhance the efficacy of immune checkpoint blockade.

Furthermore, in co-culture systems, the disruption of mTOR complexes has been shown to alleviate apoptosis in T cells, suggesting that this compound can help maintain a robust antitumor T-cell response within the tumor microenvironment.[1][3]

Comparative Preclinical Data: this compound vs. Other mTOR Inhibitors in Combination with Immunotherapy

While direct preclinical studies combining this compound with immunotherapy are not yet widely published, its demonstrated immunomodulatory effects provide a strong rationale for such combinations. To offer a comparative perspective, this guide includes preclinical data from studies combining other mTOR inhibitors, such as rapamycin and everolimus, with various forms of immunotherapy.

Drug Combination Cancer Model Key Findings Reference
This compound (Monotherapy) NSCLC (EGFR/ALK-driven)- Suppressed PD-L1 expression on tumor cells.- Alleviated apoptosis in Jurkat T and primary human T cells in a tumor-T cell coculture system.[1][3]
Rapamycin + Anti-PD-L1 mAb Oral Cavity Cancer (Syngeneic Mouse Model)- Combination significantly enhanced survival compared to either agent alone.- Increased IFNγ secretion potential of tumor-infiltrating CD8+ T cells.[4]
Rapamycin + Ad-Flt3L + Ad-TK/GCV Immunotherapy Glioma (Rat and Mouse Models)- Enhanced cytotoxic activity of antitumor CD8+ T cells.- Prolonged survival and increased frequency of tumor-specific, IFNγ-producing CD8+ T cells.- Elicited a potent and long-lasting central memory CD8+ T-cell response.[5]
Everolimus + Anti-PD-1 Bladder Cancer (Subcutaneous Mouse Model)- Combination therapy effectively inhibited tumor growth.- Enhanced antitumor immunity of CD8+ T cells in both the periphery and the tumor microenvironment.[6]
Vistusertib (AZD2014) + Anti-CTLA-4/Anti-PD-1 Colorectal Cancer (Syngeneic Mouse Model)- Potentiated the effects of immune checkpoint blockade, leading to significant anti-tumor effects and improved survival.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

MTI31_Signaling_Pathway This compound Mechanism of Action and Immunomodulatory Effects cluster_mTORC mTOR Complexes mTORC1 mTORC1 Proliferation Cell Proliferation Metabolism mTORC1->Proliferation promotes mTORC2 mTORC2 AKT AKT mTORC2->AKT activates MTI31 This compound MTI31->mTORC1 inhibits MTI31->mTORC2 inhibits GSK3b GSK3β AKT->GSK3b activates PDL1_Degradation PD-L1 Proteasomal Degradation GSK3b->PDL1_Degradation promotes PDL1_Expression PD-L1 Surface Expression PDL1_Degradation->PDL1_Expression reduces T_Cell_Exhaustion T-Cell Exhaustion PDL1_Expression->T_Cell_Exhaustion induces Antitumor_Immunity Enhanced Antitumor Immunity PDL1_Expression->Antitumor_Immunity suppresses T_Cell_Exhaustion->Antitumor_Immunity suppresses

Caption: this compound inhibits both mTORC1 and mTORC2, leading to reduced tumor cell proliferation and decreased PD-L1 expression, thereby enhancing antitumor immunity.

Experimental_Workflow General Preclinical Workflow for Combination Immunotherapy Tumor_Implantation Tumor Cell Implantation (Syngeneic Mouse Model) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups (Vehicle, this compound, Anti-PD-1, Combination) Tumor_Growth->Treatment_Groups Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement Tissue_Harvest Tumor and Spleen Harvest Treatment_Groups->Tissue_Harvest at endpoint Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis Flow_Cytometry Flow Cytometry Analysis (Immune Cell Infiltration) Tissue_Harvest->Flow_Cytometry IHC Immunohistochemistry (PD-L1, CD8+) Tissue_Harvest->IHC Cytokine_Analysis Cytokine Analysis (e.g., IFNγ) Tissue_Harvest->Cytokine_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in combination with immunotherapy in a preclinical mouse model.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies reported in the referenced preclinical studies. Researchers should refer to the specific publications for detailed procedures.

In Vivo Tumor Growth and Efficacy Studies
  • Animal Models: Syngeneic mouse models (e.g., C57BL/6 or BALB/c mice) are commonly used to ensure a competent immune system.

  • Cell Lines: Murine cancer cell lines corresponding to the chosen mouse strain are utilized (e.g., MC38 colorectal cancer, B16 melanoma).

  • Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound is typically administered orally, while checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) are given via intraperitoneal injection. Dosing schedules and concentrations should be optimized for each model.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal survival is also monitored.

Immunophenotyping by Flow Cytometry
  • Tissue Processing: At the study endpoint, tumors and spleens are harvested. Tumors are mechanically and enzymatically dissociated to create single-cell suspensions. Spleens are mechanically dissociated.

  • Staining: Cells are stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, PD-1).

  • Analysis: Stained cells are analyzed using a flow cytometer to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment and secondary lymphoid organs.

Immunohistochemistry (IHC)
  • Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin.

  • Staining: Tissue sections are stained with antibodies against specific markers, such as PD-L1 and CD8, to visualize their expression and localization within the tumor.

  • Imaging and Analysis: Stained slides are imaged, and the expression of markers is quantified.

Conclusion

The preclinical data strongly support the hypothesis that this compound, through its dual inhibition of mTORC1 and mTORC2, not only exerts direct antitumor effects but also favorably modulates the tumor microenvironment to enhance antitumor immunity. Its ability to downregulate PD-L1 makes it a particularly attractive candidate for combination with immune checkpoint inhibitors. The comparative data from other mTOR inhibitors further strengthen the rationale for this therapeutic strategy. Future preclinical studies should focus on directly evaluating the combination of this compound with various immunotherapies to determine the optimal dosing, scheduling, and potential biomarkers of response. Such research will be crucial in translating the promising preclinical findings of this compound into effective clinical applications for cancer patients.

References

Mti-31: A Comparative Analysis of its Safety Profile in the Landscape of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the safety profile of Mti-31 (also known as LXI-15029), a novel and highly selective dual mTORC1/mTORC2 inhibitor, reveals a manageable and predictable safety profile, positioning it as a promising candidate in the field of targeted cancer therapy. This guide offers a detailed comparison of this compound's safety data with other established mTOR inhibitors, supported by available clinical and preclinical findings, to inform researchers, scientists, and drug development professionals.

This compound distinguishes itself as a potent adenosine triphosphate (ATP)-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] Its dual-action mechanism, targeting both mTORC1 and mTORC2 complexes, offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival in many cancers.[1]

Clinical Safety Profile of this compound

The first-in-human Phase 1 clinical trial (NCT03125746) involving Chinese patients with advanced malignant solid tumors has provided the most detailed insights into the clinical safety of this compound. The study established a maximum tolerated dose (MTD) of 110 mg administered twice daily (BID).[1]

The most frequently observed treatment-related adverse events (AEs) were generally mild to moderate in severity. Key findings from the trial are summarized below:

Adverse EventAll Grades (%)Grade 3 (%)
Leukocytopenia41.7%-
Alanine Aminotransferase (ALT) Increased20.8%4.2% (DLT)
Aspartate Aminotransferase (AST) Increased20.8%-
Electrocardiogram QT Prolonged20.8%-
Hypertriglyceridemia20.8%-
Data from the Phase 1 clinical trial of LXI-15029 (this compound).[1] A dose-limiting toxicity (DLT) of Grade 3 increased ALT was observed in one patient at the 150 mg dose.[1]

These findings suggest that this compound is well-tolerated at doses up to 110 mg BID, with the primary toxicities being hematological and metabolic in nature, which are common class effects of mTOR inhibitors.[1][2]

Comparative Safety Analysis with Other mTOR Inhibitors

To provide a broader context, the safety profile of this compound is compared with other widely used mTOR inhibitors, including the rapalogs everolimus, temsirolimus, and sirolimus. It is important to note that direct head-to-head comparative trials are limited, and adverse event rates can vary based on the patient population, cancer type, and combination therapies.

Adverse EventThis compound (All Grades)Everolimus (All Grades)Temsirolimus (All Grades)Sirolimus (All Grades)
Hematological
Leukocytopenia41.7%[1]Anemia: ~20-57%Anemia: 94%[2]Anemia: Common
Thrombocytopenia-~12-36%-Reversible decrease
Metabolic
Hyperglycemia-~12-50%89%[2]Common
Hypertriglyceridemia20.8%[1]~27-45%83%[2]Common
Hypercholesterolemia-~22-43%87%[2]Statistically significant increase[3]
Hepatic
ALT/AST Increased20.8%[1]~10-16%--
Other Common AEs
Stomatitis/Mucositis-~44-67%[1]41%[2]Oral mucositis: 21.9%[4]
Rash/Dermatitis-~25-49%Common[2]Common
Pneumonitis-~12-19%Reported[2]Reported
Fatigue/Asthenia-~23-37%Common[2]-
QT Prolongation20.8%[1]---

Note: The adverse event rates for everolimus, temsirolimus, and sirolimus are compiled from various clinical trials and may not be directly comparable due to differences in study design and patient populations.

This comparative table highlights that while this compound shares some common class-related toxicities with other mTOR inhibitors, such as metabolic and hematological effects, the incidence rates of certain AEs like stomatitis and rash, which are frequently reported with rapalogs, were not prominent in the initial this compound trial.[1] The observed QT prolongation with this compound warrants further investigation in larger patient cohorts.

Preclinical Safety and Experimental Protocols

The initial dose of this compound for the first-in-human trial was determined based on comprehensive preclinical toxicology studies. The starting dose was calculated as at least one-fifth of the no-observed-adverse-effect level (NOAEL) identified in non-rodent animal models.[1]

While specific, detailed protocols for the IND-enabling toxicology studies of this compound are not publicly available, they would have followed standard international guidelines for non-clinical safety assessment of oncology drugs.[5] These studies typically involve:

  • Animal Models: Both rodent (e.g., rats) and non-rodent (e.g., dogs or non-human primates) species are used to assess potential toxicities.

  • Dose Escalation Studies: Single-dose and repeated-dose toxicity studies are conducted to determine the maximum tolerated dose (MTD) and identify target organs for toxicity.

  • Safety Pharmacology: These studies evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity: A battery of in vitro and in vivo tests is performed to assess the potential of the drug to cause genetic damage.

The objective of these preclinical evaluations is to characterize the toxicity profile of the drug candidate, including identifying target organs, understanding dose-response relationships, and assessing the reversibility of any adverse effects to ensure the safety of participants in subsequent human trials.[5]

Signaling Pathway and Experimental Workflow

The mTOR signaling pathway is a central regulator of cellular processes. This compound's dual inhibition of mTORC1 and mTORC2 provides a comprehensive blockade of this pathway.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Survival Survival AKT->Survival S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell_Growth S6K1->Cell_Growth Proliferation Proliferation 4EBP1->Proliferation Mti31 This compound Mti31->mTORC1 Mti31->mTORC2

Caption: this compound dual mTORC1/2 signaling pathway inhibition.

A typical experimental workflow for evaluating the safety of a novel mTOR inhibitor like this compound, from preclinical to clinical phases, is outlined below.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Assays (Target Binding, Selectivity) In_Vivo_Tox In Vivo Toxicology (Rodent & Non-Rodent) In_Vitro->In_Vivo_Tox Lead Candidate Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) In_Vivo_Tox->Safety_Pharm Genotoxicity Genotoxicity Assays Safety_Pharm->Genotoxicity Phase_I Phase I Trial (Safety, MTD, PK/PD) Genotoxicity->Phase_I IND Submission Phase_II Phase II Trial (Efficacy, Further Safety) Phase_I->Phase_II Establish Safety & Dose Phase_III Phase III Trial (Comparative Efficacy & Safety) Phase_II->Phase_III Demonstrate Efficacy

Caption: Safety evaluation workflow for a novel mTOR inhibitor.

Conclusion

This compound presents a promising safety profile characterized by manageable and predominantly low-grade adverse events in its initial clinical evaluation. The comparative analysis suggests that while it shares class-specific toxicities with other mTOR inhibitors, the incidence of certain common adverse events like stomatitis may be lower. Further clinical investigation in larger and more diverse patient populations is warranted to fully delineate the safety and efficacy of this compound and to confirm its potential as a valuable addition to the armamentarium of targeted cancer therapies.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The safety and efficacy of this compound are still under investigation.

References

Safety Operating Guide

Personal protective equipment for handling Mti-31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Mti-31, a potent mTORC1/mTORC2 inhibitor. Given the absence of specific public safety data for this compound, this document is based on best practices for handling potent, powdered, and investigational chemical compounds, including cytotoxic agents. Adherence to these procedures is vital to ensure personnel safety and prevent environmental contamination.

As an investigational compound with potent biological activity, this compound should be handled with the utmost care, assuming it is hazardous until more comprehensive safety data becomes available.[1] Exposure can occur through inhalation of airborne particles, skin contact, or accidental ingestion.[2]

Personal Protective Equipment (PPE)

The primary line of defense against exposure to potent compounds is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper use, removal, and disposal of PPE.[3]

PPE ComponentSpecificationRationale
Gloves Double pair of nitrile gloves, powder-free. Outer gloves should be chemotherapy-rated (ASTM D6978-05 compliant).[4][5]Provides a robust barrier against skin contact. Double gloving allows for safe removal of the outer, contaminated layer. Chemotherapy-rated gloves offer tested resistance to chemical permeation.[5]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination with this compound powder or solutions.[6]
Eye & Face Protection Safety goggles with side shields or a full-face shield.[6][7]Protects mucous membranes of the eyes from splashes or airborne particles.
Respiratory Protection A fit-tested N95 or N100 respirator.[4]Essential for preventing inhalation of fine this compound powder, especially during weighing and transfer operations where aerosols can be generated.[4]
Additional Protection Disposable shoe covers and head cover.Minimizes the risk of tracking contaminants out of the designated handling area.[4]

Operational and Disposal Plans

A structured approach to handling and disposal is critical for minimizing exposure and ensuring a safe laboratory environment.

Operational Plan for Handling this compound
StepProcedureKey Safety Considerations
1. Preparation Designate a specific area for handling this compound, preferably a containment ventilated enclosure (CVE), fume hood, or glove box.[8] Assemble all necessary equipment and reagents before starting.Confining the handling of potent powders to a controlled space with dedicated exhaust ventilation is the most critical engineering control.[2][9]
2. Donning PPE Don PPE in the correct order: shoe covers, inner gloves, gown, head cover, N95/N100 respirator, face shield/goggles, and finally, outer gloves.A standardized donning procedure ensures all protective barriers are in place before handling the compound.
3. Weighing & Reconstitution Handle this compound powder within the designated containment area. Use anti-static weigh boats or weighing paper. If preparing a solution, add the solvent slowly to the powder to avoid generating dust.Weighing and reconstitution are high-risk activities for aerosol generation.[2] Automated or contained weighing systems can further reduce exposure risk.[10]
4. Experimental Use Keep all containers with this compound clearly labeled and sealed when not in immediate use. Use closed systems for transfers whenever possible.Proper labeling and containment prevent accidental exposure and cross-contamination.
5. Decontamination After handling, decontaminate all surfaces with an appropriate cleaning solution (e.g., detergent and water), followed by a sanitizing agent.[6] Dispose of all cleaning materials as hazardous waste.Thorough cleaning of the work area is essential to prevent secondary exposure.
6. Doffing PPE Remove PPE in a way that avoids self-contamination: remove outer gloves first, then gown and shoe covers. Remove face/eye protection, head cover, and respirator. Remove inner gloves last. Wash hands thoroughly.A specific doffing sequence is critical to prevent transferring contaminants from the PPE to the skin or hair.
Disposal Plan for this compound Waste

All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local environmental regulations.[3][11]

Waste TypeCollection and StorageDisposal Method
Solid Waste All used PPE (gloves, gowns, masks, etc.), disposable labware (pipette tips, tubes), and cleaning materials.Place in a dedicated, clearly labeled, puncture-resistant, and leak-proof hazardous waste container lined with a heavy-duty plastic bag.[12]
Liquid Waste Unused this compound solutions, contaminated solvents.Collect in a dedicated, sealed, and shatter-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[11][12]
Sharps Waste Needles, syringes, or glass pipettes contaminated with this compound.Place directly into a designated sharps container for cytotoxic or hazardous chemical waste.
Bulk Powder Expired or unused this compound powder.Keep in the original, sealed container. Label as hazardous waste for disposal. Do not attempt to dispose of down the drain or in regular trash.

Visual Workflows

PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Head Cover Don3->Don4 Don5 Respirator (N95/N100) Don4->Don5 Don6 Goggles / Face Shield Don5->Don6 Don7 Outer Gloves Don6->Don7 Doff1 Outer Gloves Don7->Doff1 Handling Complete Doff2 Gown & Shoe Covers Doff1->Doff2 Doff3 Goggles / Face Shield Doff2->Doff3 Doff4 Head Cover Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6 Handwash Wash Hands Thoroughly Doff6->Handwash Final Step Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Designate Containment Area (e.g., Fume Hood) B Assemble All Materials A->B C Don Full PPE B->C D Weigh this compound Powder C->D Enter Containment Area E Reconstitute in Solvent D->E F Perform Experiment E->F G Decontaminate Surfaces F->G Experiment Complete H Segregate & Store Waste G->H I Doff PPE Correctly H->I J Wash Hands I->J Disposal_Pathway cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Contaminated PPE (Gloves, Gown, etc.) Solid_Waste Solid Hazardous Waste Bin A->Solid_Waste B Used Labware (Tips, Tubes) B->Solid_Waste C Liquid Waste (Solutions, Solvents) Liquid_Waste Liquid Hazardous Waste Container C->Liquid_Waste Storage Secure Temporary Storage Area Solid_Waste->Storage Seal & Label Liquid_Waste->Storage Seal & Label Pickup Licensed Waste Disposal Service Storage->Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.